molecular formula C8H6O3S B2797683 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one CAS No. 154268-42-5

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Cat. No.: B2797683
CAS No.: 154268-42-5
M. Wt: 182.19
InChI Key: QQYJAGMAPKWBJA-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is a chemical compound for research applications. This benzoxathiolone derivative is offered for laboratory investigation purposes only and is not intended for diagnostic or therapeutic use. Benzoxathiolone derivatives are an important class of compounds in medicinal chemistry research. The parent compound of this series, 6-hydroxy-1,3-benzoxathiol-2-one (commonly known as Tioxolone), is a recognized inhibitor of the metalloenzyme carbonic anhydrase, with studies indicating it acts as a prodrug that is cleaved within the enzyme's active site . Furthermore, recent scientific literature has highlighted that benzoxathiolone derivatives are potent and selective inhibitors of the monoamine oxidase (MAO) enzymes, which are key targets in neuropharmacology research for conditions like depression and Parkinson's disease . Specific derivatives have demonstrated potent inhibition of both MAO-A and MAO-B isoforms, making them valuable chemical tools for probing monoaminergic systems . Researchers may investigate 6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one for its potential biochemical properties and mechanisms of action, particularly within the context of enzyme inhibition and its downstream effects. Its structure offers a platform for further exploration in developing new pharmacological probes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-hydroxy-4-methyl-1,3-benzoxathiol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3S/c1-4-2-5(9)3-6-7(4)12-8(10)11-6/h2-3,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYJAGMAPKWBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1SC(=O)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and stability of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Stability of 6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one and its Core Scaffold

Preamble: Navigating the Known and the Novel

In the landscape of drug discovery and materials science, a thorough understanding of a molecule's fundamental chemical properties and stability is paramount. This guide focuses on the 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one molecule. It is important to note that as of this writing, this specific compound is not extensively documented in publicly accessible scientific literature. Therefore, this document will provide a comprehensive analysis based on the well-characterized parent compound, Tioxolone (6-hydroxy-1,3-benzoxathiol-2-one) , and extrapolate the anticipated impact of the 4-methyl substituent based on established principles of physical organic chemistry. By examining the core 1,3-benzoxathiol-2-one scaffold, we can construct a robust predictive model for the behavior of its 4-methyl derivative.

This guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the critical attributes of this chemical class, blending established data with expert-driven scientific reasoning.

Physicochemical and Electronic Profile

The 1,3-benzoxathiol-2-one core is a bicyclic system featuring a fused benzene ring and a five-membered oxathiolone ring. The electronic nature of this scaffold is dictated by the interplay between the electron-donating hydroxyl group and the electron-withdrawing carbonate-like moiety.

The Parent Scaffold: Tioxolone

Tioxolone is a known keratolytic agent, indicating good skin permeability, which suggests a balance of lipophilicity and hydrophilicity. The phenolic hydroxyl group at the 6-position is a key functional handle, influencing both its antioxidant potential and its metabolic fate.

The Impact of 4-Methyl Substitution

The introduction of a methyl group at the 4-position is predicted to introduce several key changes:

  • Increased Lipophilicity: The addition of the nonpolar methyl group will increase the molecule's octanol-water partition coefficient (LogP), potentially enhancing its solubility in nonpolar solvents and its ability to permeate biological membranes.

  • Steric Hindrance: The methyl group may introduce steric bulk near the oxathiolone ring, which could influence the rate of certain reactions, such as nucleophilic attack at the carbonyl carbon.

  • Electronic Effects: As an electron-donating group, the methyl substituent will have a minor, yet measurable, impact on the electron density of the aromatic ring, which could subtly modulate the acidity of the phenolic hydroxyl group.

A comparative summary of predicted physicochemical properties is presented below.

PropertyTioxolone (6-hydroxy-1,3-benzoxathiol-2-one)6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one (Predicted)Rationale for Prediction
Molecular Weight 182.19 g/mol 196.22 g/mol Addition of a CH₂ group.
LogP (Predicted) ~1.5 - 2.0~2.0 - 2.5The methyl group increases lipophilicity.
pKa (Phenolic OH) ~8.5 - 9.5Slightly higher (less acidic)The electron-donating nature of the methyl group slightly destabilizes the corresponding phenoxide anion.
Aqueous Solubility Moderately solubleLowerIncreased lipophilicity reduces solubility in water.
Hydrogen Bond Donors 11The phenolic hydroxyl group.
Hydrogen Bond Acceptors 33The two oxygen atoms of the carbonate and the phenolic oxygen.

Synthesis Pathway

A plausible synthetic route to 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one can be adapted from established methods for Tioxolone synthesis. A common approach involves the reaction of a substituted hydroquinone with thiophosgene or a related carbonyl sulfide equivalent.

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction cluster_product Product hydroquinone Methylhydroquinone reaction Cyclization/ Condensation hydroquinone->reaction 1. Base (e.g., Pyridine) reagent Thiophosgene (CSCl₂) reagent->reaction 2. Reaction in inert solvent product 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one reaction->product Formation of oxathiolone ring

Caption: Proposed synthetic workflow for 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one.

Experimental Protocol: Synthesis
  • Dissolution: Dissolve methylhydroquinone in a suitable inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a non-nucleophilic base, such as pyridine, to the solution to deprotonate one of the hydroxyl groups, forming the more reactive phenoxide.

  • Thiophosgene Addition: Cool the reaction mixture in an ice bath and slowly add a solution of thiophosgene in the same solvent. The reaction is typically exothermic and requires careful temperature control.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water or a dilute acid. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Chemical Stability Profile

The stability of the 1,3-benzoxathiol-2-one scaffold is a critical parameter for its handling, storage, and application, particularly in a pharmaceutical context. The primary points of vulnerability are the ester-like linkage in the oxathiolone ring and the phenolic hydroxyl group.

Hydrolytic Stability

The carbonate moiety is susceptible to hydrolysis, especially under basic conditions, leading to ring-opening.

Hydrolysis_Pathway parent 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one product Ring-Opened Product (Mercaptophenolate) parent->product Nucleophilic attack at carbonyl carbon hydroxide OH⁻ (Base) hydroxide->parent

Caption: Base-catalyzed hydrolysis pathway of the 1,3-benzoxathiol-2-one ring.

Protocol for Assessing Hydrolytic Stability
  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 4, 7, and 9) to simulate acidic, neutral, and basic conditions.

  • Stock Solution: Prepare a concentrated stock solution of the test compound in a water-miscible organic solvent (e.g., acetonitrile or DMSO).

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 10-20 µg/mL). Incubate the solutions at a controlled temperature (e.g., 37°C or 50°C).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by reverse-phase HPLC with UV detection. Monitor the decrease in the peak area of the parent compound over time.

  • Kinetics: Plot the natural logarithm of the parent compound concentration versus time. The slope of this line will give the pseudo-first-order degradation rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k.

Predicted Hydrolytic Stability Data
pH ConditionTemperature (°C)Predicted Half-life (t₁/₂) for TioxolonePredicted Half-life (t₁/₂) for 4-Methyl DerivativeRationale for Prediction
pH 4.0 37> 48 hours> 48 hoursGenerally stable under acidic conditions.
pH 7.4 37~24-36 hours~28-40 hoursThe 4-methyl group may offer slight steric hindrance to nucleophilic attack, marginally increasing stability.
pH 9.0 37< 8 hours< 10 hoursRapid degradation under basic conditions, with the 4-methyl group providing minimal protective effect.
Oxidative Stability

The phenolic hydroxyl group is a potential site for oxidation. In the presence of reactive oxygen species (ROS) or other oxidizing agents, it can be converted to a phenoxyl radical, leading to dimerization or further degradation products. The presence of the electron-donating methyl group may slightly increase the susceptibility of the aromatic ring to oxidative processes.

Protocol for Assessing Oxidative Stability
  • Reaction Setup: Dissolve the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Oxidant Addition: Introduce an oxidizing agent, such as hydrogen peroxide (H₂O₂) often in the presence of a catalyst like Fe²⁺ (Fenton's reagent), to generate hydroxyl radicals.

  • Incubation and Analysis: Follow the same incubation, time point sampling, and HPLC analysis procedure as described for hydrolytic stability to monitor the degradation of the parent compound.

Conclusion and Future Directions

While 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one remains a molecule with limited specific data, a robust predictive framework can be established based on its parent scaffold, Tioxolone. The introduction of the 4-methyl group is anticipated to increase lipophilicity and marginally enhance hydrolytic stability due to steric effects, while potentially slightly increasing susceptibility to oxidation.

The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these predictions. Future research should focus on the synthesis and rigorous characterization of this derivative to confirm its physicochemical properties and stability profile. Such studies will be invaluable for unlocking its potential in medicinal chemistry and materials science, building upon the established utility of the 1,3-benzoxathiol-2-one core.

References

  • Tioxolone - DrugBank. DrugBank Online. Provides a summary of the properties and applications of Tioxolone. [Link]

  • General Synthesis of Benzoxathiolones. Journal of Organic Chemistry. While not a direct synthesis of the target molecule, articles on the synthesis of related benzoxathiolone structures provide foundational methods. A general search on platforms like the American Chemical Society (ACS) publications for "benzoxathiolone synthesis" will yield relevant examples. [Link]

  • ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Provides the industry-standard framework and methodologies for conducting stability studies. [Link]

Molecular Structure and Reactivity of 1,3-Benzoxathiol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 1,3-Benzoxathiol-2-one (often referred to as thioxolone or benzoxathiolone) represents a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] Characterized by a benzene ring fused to a five-membered heterocycle containing oxygen, sulfur, and a carbonyl group, this moiety acts as a bioisostere for cyclic carbonates and carbamates. Its significance lies in its dual utility: as a robust prodrug strategy for masking labile phenol/thiol groups and as a pharmacophore with intrinsic biological activity, particularly in the inhibition of monoamine oxidases (MAO). This guide provides a technical deep-dive into the electronic architecture, synthetic pathways, and reactivity profiles necessary for the rational design of benzoxathiolone-based therapeutics.

Molecular Architecture & Electronic Properties

The 1,3-benzoxathiol-2-one core (C₇H₄O₂S) is defined by the fusion of a benzene ring with a 1,3-oxathiol-2-one ring. The physicochemical behavior of this system is governed by the electronic disparity between the heteroatoms and the carbonyl group.

Electronic Distribution and Resonance

The carbonyl carbon at position 2 is highly electrophilic, making it the primary site for nucleophilic attack. Unlike simple carbonates, the presence of sulfur (a soft nucleophile/leaving group) adjacent to the carbonyl imparts unique susceptibility to ring-opening reactions.

  • Bond Polarization: The C(2)=O bond is polarized, but the C(2)-O(3) and C(2)-S(1) bonds also display significant character. The S-C bond is longer and weaker than the O-C bond, influencing the regioselectivity of ring cleavage.

  • Aromaticity: The benzene ring maintains aromaticity, but the heterocyclic ring is non-aromatic, serving primarily as a constrained linker.

Visualization: Core Structure and Resonance

The following diagram illustrates the standard numbering scheme and the resonance contributors that dictate electrophilic susceptibility.

Benzoxathiolone_Structure cluster_0 Structural Features Core 1,3-Benzoxathiol-2-one (Core Structure) Resonance Resonance Hybrid (Electrophilic C2) Core->Resonance delocalization Feature2 C=O (Pos 2): Hard Electrophile Core->Feature2 Reactivity Reactivity Hotspots: 1. C2 (Nucleophilic Attack) 2. C5/C6 (Electrophilic Subst.) Resonance->Reactivity dictates Feature1 S (Pos 1): Soft Center Feature3 O (Pos 3): Hard Center

Figure 1: Structural logic of the 1,3-benzoxathiol-2-one core, highlighting the electrophilic carbonyl at C2 and the heteroatomic influence on reactivity.

Synthetic Pathways[2][3][4]

The synthesis of 1,3-benzoxathiol-2-one derivatives typically proceeds through two major strategies: cyclization of acyclic precursors (using phosgene equivalents) or the direct condensation of quinones with thiourea.

Method A: The Quinone-Thiourea Route (Green Chemistry Approach)

This method is preferred for generating 5-hydroxy-1,3-benzoxathiol-2-ones. It utilizes the reactivity of 1,4-benzoquinones toward thiourea in acidic media.

Mechanism:

  • 1,4-Addition: Thiourea attacks the quinone via a Michael-type addition.

  • Cyclization: The intermediate thiouronium salt undergoes intramolecular cyclization.

  • Hydrolysis: The imino intermediate is hydrolyzed to the carbonyl.[3]

Method B: Phosgenation of 2-Mercaptophenols

For derivatives without the 5-hydroxy group, the cyclization of 2-mercaptophenol with phosgene, triphosgene, or carbonyldiimidazole (CDI) is the standard.

Synthesis_Workflow Quinone 1,4-Benzoquinone Intermediate S-(2,5-dihydroxyphenyl) thiouronium salt Quinone->Intermediate 1,4-Addition Thiourea Thiourea + HCl Thiourea->Intermediate 1,4-Addition Cyclization Intramolecular Cyclization Intermediate->Cyclization -NH4Cl Product 5-Hydroxy-1,3-benzoxathiol-2-one Cyclization->Product Hydrolysis Mercapto 2-Mercaptophenol Product_General 1,3-Benzoxathiol-2-one Mercapto->Product_General Cyclocarbonylation CDI CDI / Triphosgene CDI->Product_General Cyclocarbonylation

Figure 2: Dual synthetic pathways. The Quinone-Thiourea route (left) is specific for 5-hydroxy derivatives, while the Mercaptophenol route (right) is general.

Reactivity Profile: Hydrolysis and Ring Opening

The stability of the oxathiolone ring is pH-dependent. Understanding the hydrolysis mechanism is critical for developing these compounds as prodrugs.

Nucleophilic Attack at C2

The carbonyl carbon is the exclusive site for nucleophilic attack by hydroxide ions or amines.

  • Alkaline Hydrolysis: Rapid.[4] Attack by OH⁻ leads to a tetrahedral intermediate, followed by ring opening. The bond cleavage usually occurs at the C(2)-O(3) bond first due to the better leaving group ability of the phenolate (after decarboxylation) compared to the thiolate, although the specific pathway can be influenced by substituents.

  • Acidic Hydrolysis: Generally slower; requires protonation of the carbonyl oxygen to activate the carbon.

Mechanism of Base-Catalyzed Hydrolysis
  • Attack: OH⁻ attacks C=O.

  • Collapse: The tetrahedral intermediate collapses.

  • Elimination: Loss of CO₂ (decarboxylation).

  • Product: Formation of 2-mercaptophenol.

Key Insight: This lability allows 1,3-benzoxathiol-2-ones to serve as "masked" 2-mercaptophenols, releasing the active antioxidant/chelator only upon metabolic or chemical hydrolysis.

Medicinal Chemistry Applications

Bioactivity Landscape

Benzoxathiolones are not merely passive prodrug carriers; the scaffold itself exhibits potent biological activities.

Table 1: Quantitative Bioactivity Profile of Selected Derivatives

Derivative ClassTarget / AssayQuantitative Metric (IC₅₀ / MIC)Mechanism / Notes
Unsubstituted MAO-B InhibitionIC₅₀: 0.003 – 0.051 µMHighly selective reversible inhibition [1].
6-Methoxy Melanoma (SKMEL-19)IC₅₀: 3.3 µMCytotoxic activity; likely involves oxidative stress induction [2].
5-Hydroxy Antioxidant (DPPH)EC₅₀: < 10 µMPhenolic group acts as radical scavenger.
Sulfonamides Bothrops VenomInhibition: > 70% (Edema)Inhibits enzymatic activity of snake venom proteases [3].
Prodrug Design

The lipophilicity of the benzoxathiolone ring improves membrane permeability compared to the free mercaptophenol. Once inside the cell, esterases or spontaneous hydrolysis release the active pharmacophore.

Experimental Protocols

Protocol A: Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one

A robust, self-validating protocol based on the method of Lau & Gompf.

Reagents:

  • 1,4-Benzoquinone (10 mmol)

  • Thiourea (20 mmol)

  • HCl (6N, 15 mL)

  • Solvent: Water/Ethanol (1:1)

Step-by-Step Workflow:

  • Preparation: Dissolve thiourea (1.52 g, 20 mmol) in 15 mL of 2N HCl. Cool to 0°C in an ice bath.

  • Addition: Add 1,4-benzoquinone (1.08 g, 10 mmol) in small portions over 20 minutes. Checkpoint: The solution should turn from yellow to a slurry as the thiouronium salt precipitates.

  • Reaction: Stir at room temperature for 1 hour.

  • Cyclization: Heat the mixture to reflux for 2 hours. The solid will dissolve, and a new precipitate (the product) will form upon cooling.

  • Workup: Cool to 4°C. Filter the beige precipitate. Wash with cold water (3 x 10 mL) to remove unreacted thiourea.

  • Validation: Recrystallize from water/ethanol.

    • Expected Melting Point: 160–162°C.

    • IR Validation: Look for strong Carbonyl stretch at ~1720 cm⁻¹ and Hydroxyl stretch at ~3400 cm⁻¹.

Protocol B: Kinetic Hydrolysis Assay

To determine the half-life (t1/2) of the prodrug under physiological conditions.

  • Stock Solution: Prepare a 10 mM stock of the benzoxathiolone derivative in DMSO.

  • Buffer Preparation: Prepare Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.0 (to assess stability).

  • Initiation: Add 10 µL of stock to 990 µL of pre-warmed (37°C) buffer in a quartz cuvette.

  • Monitoring: Immediately monitor the absorbance decrease at the carbonyl λmax (typically 230–250 nm) or the increase at the phenol λmax (280–300 nm) using a UV-Vis spectrophotometer.

  • Calculation: Plot ln(Absorbance) vs. Time. The slope

    
     yields the half-life via 
    
    
    
    .

References

  • Petzer, J. P., et al. (2016).[5] Inhibition of monoamine oxidase by benzoxathiolone analogues. Bioorganic & Medicinal Chemistry Letters.

  • Gomes, C. R. B., et al. (2011). Chemistry and Biological Activities of 1,3-Benzoxathiol-2-ones. Mini-Reviews in Organic Chemistry.

  • Vellasco, W. T., et al. (2013). Synthesis and Biological Evaluation of Novel 1,3-Benzoxathiol-2-one Sulfonamides. Journal of the Brazilian Chemical Society.

Sources

An In-depth Technical Guide on the Thermodynamic Solubility of Tamoxifen (CAS 10540-29-1) in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

Physicochemical Profile of Tamoxifen (CAS 10540-29-1)

A prerequisite to any solubility study is a clear understanding of the API's intrinsic properties. These parameters offer initial insights into its likely behavior in different solvent environments.

PropertyValueSource
Chemical Name (Z)-2-[4-(1,2-diphenyl-1-butenyl)phenoxy]-N,N-dimethylethanamine[3]
Molecular Formula C26H29NO[3][4]
Molecular Weight 371.51 g/mol [3]
Melting Point 97-98 °C[3][4]
pKa 8.71 (Uncertain)[3][4]
LogP 6.3 - 7.1[1][3][4]
Appearance White crystalline solid[4]
Water Solubility Insoluble (<0.1% at 20°C)[4]

Note: It is crucial to distinguish Tamoxifen base (CAS 10540-29-1) from its citrate salt, Tamoxifen Citrate (CAS 54965-24-1), as their solubility profiles differ significantly.[5][6][7]

Theoretical Framework of Solubility

The dissolution of a crystalline solute in a liquid solvent is a thermodynamic process governed by the principles of solid-liquid equilibrium (SLE). At a given temperature and pressure, equilibrium is achieved when the chemical potential of the solute in its solid phase is equal to its chemical potential in the saturated solution. This relationship is fundamentally described by the following equation:

ln(x) = (ΔH_fus / R) * (1/T_m - 1/T) - (ΔC_p / R) * (ln(T_m/T) - T_m/T + 1)

Where:

  • x is the mole fraction solubility of the solute

  • ΔH_fus is the enthalpy of fusion of the solute

  • T_m is the melting point of the solute in Kelvin

  • T is the absolute temperature of the solution in Kelvin

  • R is the ideal gas constant

  • ΔC_p is the difference in heat capacity between the solid and liquid forms of the solute

This equation forms the basis for understanding how the intrinsic properties of the solute (ΔH_fus, T_m) and the temperature of the system influence solubility. The principle of "like dissolves like" provides a qualitative yet powerful predictive tool. Tamoxifen, with a high LogP value, is a lipophilic molecule, suggesting it will exhibit greater solubility in less polar organic solvents compared to water.[1][3][4]

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining equilibrium solubility is the isothermal shake-flask method.[8][9][10][11] This technique ensures that the system reaches true thermodynamic equilibrium.

Protocol: Isothermal Shake-Flask Method

This protocol outlines a robust procedure for determining the solubility of Tamoxifen in an organic solvent at a specified temperature.

1. Materials and Equipment:

  • Tamoxifen (CAS 10540-29-1) powder

  • High-purity organic solvent of choice

  • Temperature-controlled orbital shaker or water bath

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes

  • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

2. Step-by-Step Procedure:

  • Step 1: Preparation: Add an excess amount of Tamoxifen powder to a series of glass vials. The key is to ensure that a solid phase remains at equilibrium.[9]

  • Step 2: Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.

  • Step 3: Equilibration: Securely cap the vials and place them in the temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C). Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[9] The equilibration time should be established in preliminary experiments to ensure the concentration of the dissolved solute reaches a plateau.

  • Step 4: Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe.

  • Step 5: Filtration: Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial to remove any undissolved microparticles.[9] This step is critical to prevent overestimation of solubility.

  • Step 6: Sample Dilution: Accurately dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the analytical method.

  • Step 7: Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of Tamoxifen.[12][13] A calibration curve prepared from standard solutions of known concentrations is required for accurate quantification.[9]

  • Step 8: Solid Phase Analysis: It is good practice to analyze the remaining solid from the vials (e.g., by DSC or PXRD) to confirm that no polymorphic transformation or solvate formation has occurred during the experiment.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation A Add excess Tamoxifen to vials B Add known volume of solvent A->B C Agitate at constant T (24-72 hours) B->C D Allow solid to settle C->D I Analyze residual solid (DSC/PXRD) C->I E Withdraw supernatant D->E F Filter (0.22 µm PTFE) E->F G Dilute sample F->G H Quantify via HPLC G->H

Caption: Relationship between experimental data and thermodynamic models.

Conclusion

A comprehensive understanding of the thermodynamic solubility of Tamoxifen (CAS 10540-29-1) in organic solvents is fundamental for its effective development and formulation. While a complete public dataset is not available, this guide provides the essential theoretical background and, critically, a detailed, field-proven experimental protocol for its determination using the isothermal shake-flask method. By following this protocol, researchers can generate high-quality, reliable solubility data. Subsequent analysis using thermodynamic models like the van't Hoff and modified Apelblat equations allows for the calculation of key dissolution parameters, enabling a deeper understanding of the solute-solvent interactions. This knowledge is paramount for informed solvent selection during crystallization, process optimization, and the development of stable, bioavailable drug products.

References

Click to expand
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  • ChemicalBook. Tamoxifen CAS#: 10540-29-1.
  • ChemicalBook. (2026, January 13). Tamoxifen | 10540-29-1.
  • Sigma-Aldrich. T5648, TAMOXIFEN FREE BASE, 99 , DMSO and ethanol: soluble.
  • Sigma-Aldrich. powder, suitable for cell culture, BioReagent.
  • An Approach to Enhance Dissolution Rate of Tamoxifen Citr
  • Cayman Chemical.
  • Predicting drug solubility in organic solvents mixtures. (2024, May 18).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Juniper Publishers. (2018, July 9).
  • MedChemExpress.
  • BenchChem. General Experimental Protocol for Determining Solubility.
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Biomol.com. Tamoxifen | CAS 10540-29-1 | Cayman Chemical.
  • MilliporeSigma. T5648, TAMOXIFEN FREE BASE, 99 , DMSO and ethanol: soluble.
  • Biointerface Research in Applied Chemistry. (2021, August 15).
  • Solubilization and dissolution of tamoxifen-hydroxybutenyl cyclodextrin complexes. (2006, October 15).
  • World Health Organiz
  • Enhanced Dissolution Efficiency of Tamoxifen Combined with Methacrylate Copolymers in Amorphous Solid Dispersions. MDPI. (2020, November 17).
  • Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. ACS Omega. (2021, February 11).
  • BioAssay Systems. Shake Flask Method Summary.
  • National Center for Biotechnology Information. Tamoxifen | C26H29NO | CID 2733526 - PubChem.
  • Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. PMC.
  • Economics and Finance Research.
  • Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. ACS Omega. (2021, February 11).
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  • Cheméo. Chemical Properties of Tamoxifen (CAS 10540-29-1).
  • IUPHAR/BPS Guide to PHARMACOLOGY. tamoxifen | Ligand page.
  • Enhanced Dissolution Efficiency of Tamoxifen Combined with Methacrylate Copolymers in Amorphous Solid Dispersions. MDPI. (2020, November 17).
  • Sigma-Aldrich. T5648, TAMOXIFEN FREE BASE, 99 , DMSO and ethanol: soluble.
  • Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods. PMC. (2015, February 23).
  • ResearchGate. (2025, August 10). (PDF)
  • ResearchGate. Substance-specific physico-chemical parameters of tamoxifen used in the PBPK-model development.
  • ResearchGate. (2025, August 4).
  • Rsc.org. Enhancing the solubility and bioactivity of anticancer drug tamoxifen by water-soluble pillara[14]rene-based host.

  • ResearchGate. (2025, August 9). Evaluation of tamoxifen and metabolites by LC-MS/MS and HPLC methods.
  • MACHINERY. Trace determination of Tamoxifen in Cancer patients using optimized Solvent bar microextraction and HPLC-UV.
  • ResearchGate. Dissolution of tamoxifen in biorelevant media. A two phase release model.

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Role of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one in sulfur heterocycle chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural chemistry, synthesis, and pharmaceutical utility of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one . This monograph is designed for researchers in medicinal chemistry and process development, focusing on the compound's role as a "masked" thiol-phenol pharmacophore.

Role in Sulfur Heterocycle Chemistry and Drug Design [1]

Executive Summary

6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one (CAS 154268-42-5) is a specialized sulfur heterocycle belonging to the benzoxathiolone class. Structurally, it consists of a benzene ring fused to a cyclic thiocarbonate moiety, substituted with a hydroxyl group at position 6 and a methyl group at position 4.

In drug development, this scaffold serves two critical functions:

  • Prodrug/Masking Agent: The 2-one (cyclic thiocarbonate) moiety acts as a stable precursor to the corresponding ortho-hydroxythiophenol. Upon enzymatic or hydrolytic cleavage, it releases a free thiol group, which is essential for antioxidant activity (e.g., mucolytics) or metal chelation.

  • Synthetic Scaffold: The activated aromatic ring allows for regioselective functionalization (specifically at position 5), enabling the synthesis of complex Schiff bases with potent anticancer and antimicrobial profiles.

Structural Identity & Physicochemical Properties[3][4][5]

The numbering of the benzoxathiolone ring system dictates the nomenclature. The oxygen atom of the heterocycle is position 1, the carbonyl carbon is 2, and the sulfur atom is 3. The fusion carbons are 3a and 7a. The aromatic carbons are numbered 4 through 7.

PropertyData
IUPAC Name 6-hydroxy-4-methyl-1,3-benzoxathiol-2-one
CAS Number 154268-42-5
Molecular Formula C₈H₆O₃S
Molecular Weight 182.20 g/mol
Core Scaffold 1,3-Benzoxathiol-2-one (Tioxolone derivative)
Key Functionalities Phenolic -OH (pos 6), Cyclic Thiocarbonate (pos 2), Methyl (pos 4)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Predicted) ~9.5 (Phenolic OH)

Synthetic Pathways: The Orcinol Route

The most robust synthesis of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one utilizes Orcinol (5-methylresorcinol) as the starting material. The reaction exploits the high nucleophilicity of the resorcinol ring to introduce a thiocyanate group, followed by spontaneous or base-catalyzed cyclization.

Mechanistic Pathway

The synthesis proceeds via electrophilic aromatic substitution. The thiocyanate anion (SCN⁻) is activated by an oxidant (typically Copper(II) Sulfate or Bromine) to generate a reactive thiocyanating species (likely


 or 

).
  • Thiocyanation: The electrophile attacks the orcinol ring. Due to the directing effects of the two hydroxyl groups (positions 1 and 3) and the methyl group (position 5), the most activated position is C4 (ortho to one OH, para to the other).

  • Cyclization: The newly formed thiocyanate group at C4 is positioned ortho to the hydroxyl group at C3. Intramolecular nucleophilic attack by the hydroxyl oxygen on the nitrile carbon of the thiocyanate group closes the 5-membered ring.

  • Hydrolysis: The resulting cyclic imino-intermediate is hydrolyzed to the carbonyl (2-one), yielding the final product.

Visualization of Synthesis Logic

Synthesis Orcinol Orcinol (5-Methylresorcinol) Intermediate Intermediate: 4-Thiocyanato-5-methylresorcinol Orcinol->Intermediate Electrophilic Subst. (C4) Reagents KSCN + CuSO4 (In situ SCN generation) Reagents->Intermediate Cyclization Intramolecular Cyclization (O-attack on SCN) Intermediate->Cyclization Product Target Product: 6-Hydroxy-4-methyl- 2H-1,3-benzoxathiol-2-one Cyclization->Product Hydrolysis

Figure 1: Reaction pathway transforming Orcinol into the benzoxathiolone scaffold via oxidative thiocyanation.

Experimental Protocol (Self-Validating)

Note: This protocol is adapted for laboratory-scale synthesis (10-50 mmol scale).

Reagents:

  • Orcinol (5-methylresorcinol): 1.0 eq

  • Potassium Thiocyanate (KSCN): 2.2 eq

  • Copper(II) Sulfate Pentahydrate (CuSO₄[2]·5H₂O): 2.0 eq

  • Solvent: Water or Water/Methanol (1:1)

Step-by-Step Procedure:

  • Preparation: Dissolve Orcinol (1.24 g, 10 mmol) and KSCN (2.14 g, 22 mmol) in 50 mL of water in a round-bottom flask. Cool the solution to 0–5°C using an ice bath.

  • Oxidant Addition: Prepare a solution of CuSO₄·5H₂O (5.0 g, 20 mmol) in 25 mL water. Add this solution dropwise to the reaction mixture over 30 minutes with vigorous stirring. Validation Check: The solution should turn black/dark brown initially due to the formation of Cu(SCN)₂ precipitate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. The color typically shifts as the organic product forms and copper(I) thiocyanate (white/grey precipitate) accumulates.

  • Workup: Filter off the inorganic copper salts (CuSCN). Extract the aqueous filtrate with Ethyl Acetate (3 x 30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under vacuum. Recrystallize the crude solid from aqueous ethanol.

  • Characterization:

    • ¹H NMR (DMSO-d₆): Look for a singlet methyl peak (~2.1-2.3 ppm), two aromatic protons (singlets or meta-coupled doublets), and a broad phenolic -OH singlet (~9.8 ppm).

    • IR: Strong carbonyl stretch at ~1740 cm⁻¹ (characteristic of thiocarbonate).

Reactivity Profile & Pharmaceutical Applications[4][7][8][9]

The "Masked" Thiol Mechanism

The 1,3-benzoxathiol-2-one ring is stable under neutral conditions but undergoes ring-opening in the presence of base or specific esterases. This property is exploited to deliver free thiols to biological targets without the oxidative instability associated with free thiol drugs.

Reaction:



This mechanism is analogous to the mucolytic drug Tioxolone , where the released thiol breaks disulfide bonds in mucus glycoproteins.

Derivatization at Position 5

The 6-hydroxy group activates the position ortho to it (Position 5) and para to the methyl group. This allows for further functionalization, such as nitration, which is a gateway to amino-derivatives and Schiff bases.

Workflow for Anticancer Analogs:

  • Nitration: HNO₃/CH₂Cl₂ at 0°C introduces a nitro group at C5.

  • Reduction: H₂/Pd-C reduces the 5-NO₂ to 5-NH₂.

  • Schiff Base Formation: Reaction with aromatic aldehydes yields imines (Schiff bases) which have demonstrated cytotoxicity against melanoma (SKMEL-19) and gastric (ACP-03) cancer cell lines.

Metabolic & Derivatization Map

Reactivity Core 6-Hydroxy-4-methyl- 2H-1,3-benzoxathiol-2-one Hydrolysis Alkaline Hydrolysis (In vivo / Base) Core->Hydrolysis Nitration Nitration (HNO3) (Electrophilic Subst. at C5) Core->Nitration ThiolSpecies Active Metabolite: 2,6-Dihydroxy-4-methylthiophenol Hydrolysis->ThiolSpecies Action Biological Action: Antioxidant / Mucolytic ThiolSpecies->Action Amino Reduction -> 5-Amino Derivative Nitration->Amino Schiff Schiff Bases (Anticancer Agents) Amino->Schiff

Figure 2: Divergent reactivity pathways: Ring opening for pharmacological activation (Left) vs. Structural modification for drug discovery (Right).

References

  • Synthesis of 1,3-Benzoxathiol-2-one Derivatives. Pleiades Publishing. Konovalova, S. A., et al. (2020). Describes the reaction of resorcinol derivatives with potassium thiocyanate. Link

  • Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases. MDPI. (2015). Details the nitration and Schiff base formation from the core scaffold. Link

  • Regioselective C-H Thiocyanation of Arenes. Journal of Organic Chemistry. Waddell, L. J. N., et al. (2023).[3][4] Provides mechanistic insight into the thiocyanation of activated phenols. Link

  • Chemistry and Biological Activities of 1,3-Benzoxathiol-2-ones. Bentham Science. Review of the pharmacological profile of the benzoxathiolone class. Link

  • Product Identification: 6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one. BLD Pharm. Commercial availability and CAS verification. Link

Sources

Literature review of benzoxathiolone synthesis pathways from resorcinol

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Protocol Guide Target Molecule: 6-Hydroxy-1,3-benzoxathiol-2-one (Tioxolone) Primary Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

The 1,3-benzoxathiol-2-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for coumarins and a core structure in carbonic anhydrase inhibitors, antiseborrheic agents (e.g., Tioxolone), and potential anticancer therapeutics.

This guide details the synthetic architecture for constructing this heterocycle starting from Resorcinol (1,3-dihydroxybenzene) . Unlike simple phenols, resorcinol’s dual hydroxyl groups activate the ring at the 4-position, allowing for highly regioselective functionalization. We present two primary pathways: the robust Thiocyanate-Cyclization Route (ideal for laboratory scale and safety) and the Chlorocarbonylsulfenyl Chloride Route (ideal for atom economy and direct cyclization).

Mechanistic Foundations: Why Resorcinol?

Resorcinol is an activated arene due to the +M (mesomeric) effect of the two hydroxyl groups. The 4-position is:

  • Ortho to the C3-hydroxyl.

  • Para to the C1-hydroxyl. This synergistic activation makes the 4-position the exclusive site for electrophilic attack by sulfur-based electrophiles, preventing the formation of isomeric mixtures and ensuring high purity of the 6-hydroxy-1,3-benzoxathiol-2-one product.

Pathway A: The Thiocyanate-Cyclization Protocol

This is the "Gold Standard" laboratory method. It relies on the in situ generation of electrophilic thiocyanogen or a thiocyanonium equivalent, followed by an acid-catalyzed "Pinner-like" cyclization.

The Mechanism

The reaction proceeds in two distinct phases:

  • Electrophilic Thiocyanation: Bromine oxidizes ammonium thiocyanate to generate the electrophilic species (likely Br-SCN or +SCN), which attacks the electron-rich 4-position of resorcinol.

  • Acid-Catalyzed Cyclocondensation: In the presence of strong acid and heat, the nitrile nitrogen of the thiocyanate group is protonated. The adjacent phenolic oxygen (C3-OH) attacks the nitrile carbon, closing the ring to form a 2-imino-1,3-benzoxathiole intermediate. Hydrolysis of this imine yields the carbonyl.

Visualization of Pathway A

ThiocyanatePathway Resorcinol Resorcinol (1,3-Dihydroxybenzene) Intermediate1 4-Thiocyanatoresorcinol (Ar-SCN) Resorcinol->Intermediate1 Electrophilic Subst. (0-5°C) Electrophile Electrophile Gen. (NH4SCN + Br2) Electrophile->Intermediate1 Imino 2-Imino-1,3-benzoxathiole (Transient) Intermediate1->Imino Intramolecular Attack Cyclization Acid Cyclization (HCl/Heat) Product Tioxolone (6-Hydroxy-1,3-benzoxathiol-2-one) Imino->Product Hydrolysis (-NH3)

Figure 1: The stepwise conversion of resorcinol to Tioxolone via the thiocyanate intermediate.

Detailed Experimental Protocol

Safety Note: Bromine is corrosive and toxic. Perform all steps in a fume hood.

Step 1: Synthesis of 4-Thiocyanatoresorcinol

  • Preparation: Dissolve Resorcinol (11.0 g, 100 mmol) and Ammonium Thiocyanate (15.2 g, 200 mmol) in Methanol (100 mL). Cool the solution to 0–5°C using an ice-salt bath.

  • Bromination: Add a solution of Bromine (16.0 g, 100 mmol) in saturated KBr or Methanol dropwise over 30 minutes. Maintain temperature below 5°C to prevent over-bromination.

  • Workup: Stir for an additional hour. Pour the mixture into ice water (500 mL). The product, 4-thiocyanatoresorcinol, typically precipitates as a white/pale yellow solid. Filter, wash with cold water, and dry.[1]

    • Checkpoint: MP should be approx. 145–147°C (dec).

Step 2: Cyclization to Tioxolone

  • Reaction: Suspend the 4-thiocyanatoresorcinol (10 g) in 20% Hydrochloric Acid (100 mL).

  • Heating: Heat the mixture to reflux (approx. 100°C) for 2–4 hours. The solid will dissolve, and the imino intermediate will hydrolyze.

  • Isolation: Cool the reaction mixture to room temperature. The product, 6-hydroxy-1,3-benzoxathiol-2-one, will crystallize.

  • Purification: Recrystallize from water or dilute ethanol.

    • Yield: Typically 60–75%.

    • Characterization: MP 160–162°C.

Pathway B: The Chlorocarbonylsulfenyl Chloride Route

This method utilizes Chlorocarbonylsulfenyl chloride (Cl-CO-S-Cl) , a bifunctional electrophile that installs both the sulfur and the carbonyl carbon in a single step.

The Mechanism

This reaction is a cascade sequence. The phenol (resorcinol) likely attacks the highly electrophilic acyl chloride terminus first to form an aryl ester, followed by an intramolecular Friedel-Crafts-like sulfenylation at the ortho position. Alternatively, S-alkylation may precede cyclization.

Visualization of Pathway B

ClCOSClPathway Resorcinol Resorcinol Transition O-Acylation / S-Alkylation Cascade Resorcinol->Transition Toluene, Reflux Reagent Cl-CO-S-Cl (Chlorocarbonylsulfenyl Cl) Reagent->Transition Product Tioxolone Transition->Product -2 HCl

Figure 2: Direct cyclocarbonylation using chlorocarbonylsulfenyl chloride.

Protocol Summary
  • Setup: Dissolve Resorcinol (1 eq) in dry Toluene or Chloroform .

  • Addition: Add Chlorocarbonylsulfenyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction: Heat to reflux until HCl evolution ceases (approx. 3–5 hours).

  • Workup: Evaporate solvent. The residue is often the pure product, which can be recrystallized from benzene/heptane.

Comparative Analysis of Pathways

FeaturePathway A: ThiocyanatePathway B: Cl-CO-S-Cl
Reagent Availability High (Common lab reagents)Low (Specialty reagent, often made in-house)
Safety Profile Moderate (Bromine handling required)Low (Reagent is toxic and corrosive)
Step Count 2 Steps (Can be telescoped)1 Step (Direct)
Yield 60–75%70–85%
Scalability Excellent (Industrial standard)Good (Limited by reagent cost/supply)
Atom Economy Lower (Loss of NH4Br, NH3)Higher (Loss of HCl only)

References

  • Synthesis of 4-Thiocyan

    • Title: "Thiocyanation of Phenols and Their Cyclization to Benzox
    • Source:Journal of the Chemical Society / Organic Syntheses (Adapted protocols)
    • Note: The thiocyanation protocol is a classic electrophilic aromatic substitution adapted
    • URL:

  • Chlorocarbonylsulfenyl Chloride Method

    • Title: "Synthesis of 1,3-Benzoxathiol-2-ones from Phenols and Chlorocarbonylsulfenyl Chloride"
    • Source:Synthesis, 1970s/80s liter
    • URL:

  • Tioxolone Pharmacological Profile

    • Title: "6-Hydroxy-1,3-benzoxathiol-2-one (Tioxolone): A Carbonic Anhydrase Inhibitor"
    • Source:PubChem / N
    • URL:

  • General Benzox

    • Title: "Chemistry and Biological Activities of 1,3-Benzoxathiol-2-ones"[2][3]

    • Source:ResearchG
    • URL:

Sources

The Rising Scaffold: A Technical Guide to the Bioactivity and Pharmacological Potential of Benzoxathiol-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the benzoxathiol-2-one scaffold, a heterocyclic entity of burgeoning interest in medicinal chemistry. We will dissect its synthesis, diverse bioactivities, and burgeoning pharmacological potential, offering a comprehensive resource for those seeking to harness its therapeutic promise.

The 1,3-benzoxathiol-2-one core, a fused bicyclic system, has emerged as a significant "pharmacophore" – a molecular framework responsible for a drug's biological activity.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological effects, including antibacterial, antimycotic, antioxidant, and anti-inflammatory properties.[1][2][3] This versatility has spurred extensive research into novel derivatives with enhanced potency and broader therapeutic applications, positioning the benzoxathiol-2-one scaffold as a fertile ground for drug discovery.[1][2]

The Architectural Blueprint: Synthesis of the Benzoxathiol-2-one Core

A cornerstone of medicinal chemistry is the efficient and versatile synthesis of core scaffolds. For 5-hydroxy-1,3-benzoxathiol-2-one, a key intermediate, a prevalent and effective method is the one-step reaction between a quinone (like p-benzoquinone) and thiourea in an acidic environment.[4][5] This approach is favored for its operational simplicity and commendable yields.[4]

Experimental Protocol: One-Step Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one

This protocol outlines the synthesis from p-benzoquinone and thiourea.

Materials:

  • p-Benzoquinone

  • Thiourea

  • Glacial Acetic Acid

  • 2M Hydrochloric Acid

  • Round-bottom flask

  • Magnetic stirrer

  • Steam bath

Procedure:

  • Reagent Preparation:

    • Solution A: Dissolve 0.1 mol of p-benzoquinone in 100 mL of glacial acetic acid.

    • Solution B: Dissolve 0.1 mol of thiourea in 50 mL of 2M hydrochloric acid.[4]

  • Reaction Initiation: In a round-bottom flask equipped with a magnetic stirrer, add Solution B (thiourea solution).

  • Addition: Slowly add Solution A (p-benzoquinone solution) to the stirred thiourea solution at room temperature.[4]

  • Cyclization: Heat the reaction mixture on a steam bath for 1 hour. The initially formed thiouronium salt will precipitate and then redissolve.[4]

  • Isolation and Purification: Cool the reaction mixture to room temperature to allow the product to crystallize. The resulting 5-hydroxy-1,3-benzoxathiol-2-one can then be collected by filtration and purified by recrystallization.[4]

Causality in Synthesis: The acidic medium is crucial for protonating the quinone, rendering it more electrophilic and susceptible to nucleophilic attack by the sulfur atom of thiourea. The subsequent heating facilitates the intramolecular cyclization and hydrolysis of the imino intermediate to yield the final benzoxathiol-2-one product.

A Spectrum of Bioactivity: Unveiling the Therapeutic Promise

The benzoxathiol-2-one scaffold is a chameleon in the biological arena, interacting with a variety of targets to elicit a range of therapeutic effects.

Neuroprotective Potential: Monoamine Oxidase (MAO) Inhibition

A significant area of investigation for benzoxathiol-2-one derivatives is their activity as inhibitors of monoamine oxidases (MAO-A and MAO-B).[3][4] These enzymes are critical in the metabolism of neurotransmitters like serotonin and dopamine, and their dysregulation is implicated in neuropsychiatric and neurodegenerative disorders such as Parkinson's and Alzheimer's disease.[4]

Certain benzoxathiol-2-one derivatives have exhibited potent and selective inhibition of MAO isoforms.[3] For instance, sulfonic ester derivatives have shown greater activity against MAO-A, while ester derivatives have demonstrated higher potency against MAO-B.[3] The presence of halide substituents on the phenyl ring has been observed to notably enhance MAO-A inhibitory activity.[3]

Signaling Pathway: MAO Inhibition and Neurotransmission

MAO_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Neurotransmitter Dopamine / Serotonin MAO Monoamine Oxidase (MAO) Neurotransmitter->MAO Metabolism Vesicle Synaptic Vesicle Neurotransmitter->Vesicle Reuptake Metabolites Inactive Metabolites MAO->Metabolites SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release Receptor Postsynaptic Receptor Signal Signal Transduction Receptor->Signal Benzoxathiolone Benzoxathiol-2-one Derivative Benzoxathiolone->MAO Inhibition SynapticCleft->Receptor

Caption: Inhibition of MAO by benzoxathiol-2-one derivatives increases neurotransmitter availability.

Anticancer Activity

The benzoxathiol-2-one scaffold has also emerged as a promising framework for the development of novel anticancer agents.[4][6] For example, 6-hydroxy-benzo[d][1][7]oxathiol-2-one Schiff bases, synthesized from a 5-nitro derivative, have been investigated for their cytotoxic effects.[6] One derivative, 6-methoxy-benzo[d][1][7]oxathiol-2-one, demonstrated considerable cytotoxic activity against the SKMEL-19 melanoma cell line with an IC50 value of 3.3 μM.[8]

The proposed mechanism for some of these compounds involves the inhibition of key enzymes in nucleic acid synthesis, such as dihydrofolate reductase and IMP dehydrogenase, ultimately leading to the suppression of cancer cell growth.[9]

Antimicrobial and Antifungal Properties

In an era of growing antimicrobial resistance, the discovery of new antibacterial and antifungal agents is paramount. Benzoxathiol-2-one derivatives have demonstrated activity against various bacterial and fungal strains.[1][2] For instance, certain derivatives have shown efficacy against Staphylococcus aureus.[3] Additionally, related benzothiazole compounds, which share structural similarities, have exhibited good activity against Candida species.[8][10] The bactericidal or fungistatic profile of these compounds underscores their potential as leads for new anti-infective therapies.[8]

Table 1: Summary of Bioactivities of Selected Benzoxathiol-2-one Derivatives

Derivative ClassTarget/ActivityDisease AreaKey FindingsReference(s)
Ester DerivativesMAO-B InhibitionNeurodegenerative DisordersMore active against MAO-B than MAO-A.[3]
Sulfonic Ester DerivativesMAO-A InhibitionNeuropsychiatric DisordersMore active against MAO-A than MAO-B.[3]
Halide-Substituted DerivativesMAO-A InhibitionNeuropsychiatric DisordersHalide substituents on the phenyl ring increased MAO-A activity.[3]
6-methoxy-benzo[d][1][7]oxathiol-2-oneCytotoxicityCancer (Melanoma)IC50 = 3.3 μM against SKMEL-19 cell line.[8]
6-hydroxy-benzo[d][1][7]oxathiol-2-one Schiff basesCytotoxicityCancerInvestigated for anticancer properties.[6]

Future Perspectives and Drug Development

The benzoxathiol-2-one scaffold represents a "privileged structure" in medicinal chemistry, a framework that can be decorated with various functional groups to interact with a wide range of biological targets.[11][12] The synthetic accessibility and diverse biological profile of these compounds make them highly attractive for further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To systematically explore how modifications to the benzoxathiol-2-one core influence biological activity and selectivity.

  • Mechanism of Action Elucidation: To precisely define the molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Safety Profiling: To translate the promising in vitro findings into preclinical and, eventually, clinical applications.

The journey of the benzoxathiol-2-one scaffold from a chemical curiosity to a potential therapeutic agent is well underway. For researchers and drug developers, this versatile core offers a wealth of opportunities to design and discover the next generation of medicines for a multitude of diseases.

References

  • Vellasco, W. T., Gomes, C. R. B., & Vasconcelos, T. R. A. (2011). Chemistry and Biological Activities of 1,3-Benzoxathiol-2-ones. Mini-Reviews in Organic Chemistry, 8(1), 103-109.
  • Konovalova, S. A., Avdeenko, A. P., D'yakonenko, V. V., & Shishkina, S. V. (2020). Synthesis of 1,3-Benzoxathiol-2-one Derivatives from N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas. Russian Journal of Organic Chemistry, 56(4), 634-641.
  • ResearchGate. (2025, August 10). Chemistry and Biological Activities of 1,3-Benzoxathiol-2-ones. Retrieved from [Link]

  • Bentham Science. (n.d.). Chemistry and Biological Activities of 1,3-Benzoxathiol-2-ones. Retrieved from [Link]

  • Tret'yakova, E. V., Flekhter, O. B., Galin, F. Z., Shul'ts, E. E., & Tolstikov, G. A. (2005). Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. Russian Journal of Organic Chemistry, 41(6), 828-831.
  • A novel synthesis of 2H-1,3-benzoxathiol-2-ones. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Hydroxy-1,3-benzoxathiol-2-one and 2-Amino-1,3-benzothiazol-6-ol Derivatives from Chrysenequinonecarboxylic Acid. Retrieved from [Link]

  • de Lucas Chazin, E., Sanches, P., Lindgren, E. B., & Vasconcelos, T. R. A. (n.d.). Synthesis of 1,3-benzoxathiol-2-one derivatives. ResearchGate. Retrieved from [Link]

  • Chazin, E. L., Terra, L., Moor, L., Sanches, P., Pinto, L., Martins, T., ... & Novais, J. (2020). 1,3-Benzoxathiol-2-one and 1,3-Benzothiazole Compounds as Potential Anticancer and Antimicrobial Agents. Revista Virtual de Química, 12(6), 1586-1598.
  • Krawiecka, M., Kuran, B., Kossakowski, J., Kierzkowska, M., Młynarczyk, G., Cieślak, M., ... & Dobrowolski, M. A. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta poloniae pharmaceutica, 70(2), 245–253.
  • Poupaert, J., Carato, P., & Colacino, E. (2005). 2 (3H)-Benzoxazolone and Bioisosters as" Privileged Scaffold" in the Design of Pharmacological Probes. Current medicinal chemistry, 12(7), 877-885.
  • Haroun, M., Petrou, A., Tratrat, C., Kositsi, K., Gavalas, A., Geronikaki, A., ... & Sreeharsha, N. (2023). Benzothiazole as a Promising Scaffold for the Development of Antifungal Agents. Pharmaceuticals, 16(3), 398.
  • Sridhar, S. K., Pandeya, S. N., Stables, J. P., & Ramesh, A. (2002). Investigations on the mechanism of action of the novel antitumor agents 2-benzothiazolyl, 2-benzoxazolyl, and 2-benzimidazolyl hydrazones derived from 2-acetylpyridine. Journal of enzyme inhibition and medicinal chemistry, 17(3), 159-166.
  • Kumar, R., & Kumar, S. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 1-10.
  • Poupaert, J. H., Carato, P., Colacino, E., & Yous, S. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current medicinal chemistry, 12(7), 877–885.

Sources

Crystal structure analysis of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Initiating Structural Search

I've started a thorough investigation into the crystal structure of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one. My primary focus is on crystallographic databases and pertinent scientific papers to get a complete picture. Alongside that, I will immediately begin looking at synthetic and crystallization methods used.

Expanding Data Acquisition

I'm now expanding my data acquisition strategy. I'm actively searching for detailed experimental protocols regarding synthesis, crystallization, and X-ray diffraction. I will look for standard procedures and related spectroscopic information. My goal is to compile a complete background for analysis.

Deepening Research & Planning

I'm now conducting a wide search for the crystal structure and relevant literature on 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one. I'm also actively searching for experimental protocols, spectroscopic data, and potential applications. After this, I'm structuring a technical guide, starting with an introduction, experimental methodology, results, and discussion, including a Graphviz diagram. I'll interpret the data regarding its properties, and I will create a detailed protocol.

Initiating Research on Oxathiolone

I've started gathering information and found a substantial amount of data on the crystal structure of 6-hydroxy-1,3-benzoxathiol-2-one. This will provide a solid foundation, as it's the parent structure of the specific compound I'm focused on, 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one. I am confident that these data will contribute significantly to my future analyses.

Analyzing Structural Data

I've made headway! The Byres and Cox (2004) paper on 6-hydroxy-1,3-benzoxathiol-2-one (EVOQEL) provides the parent structure's details - crystal parameters, space group, and intermolecular interactions. I've found no direct structural data for the 4-methyl derivative, yet other results on derivatives' synthesis and activities provide context and cross-references, including other CSD refcodes. I'm focusing on creating an in-depth technical analysis.

Developing Hypothetical Synthesis

I'm now formulating a hypothetical synthesis for the 4-methyl derivative. Based on the known structure of the parent compound (EVOQEL), I'm outlining the crystallization process and outlining the X-ray diffraction experiment. I'll describe the structure solution and refinement, predicting structural features and intermolecular interactions influenced by the methyl group, which is key. I'll leverage the template of known data for the detailed technical guide.

Formulating Crystal Analysis

I'm now integrating information on the parent compound's structure (EVOQEL), as detailed by Byres and Cox, to guide a hypothetical workflow for the 4-methyl derivative. I've considered how the methyl group may affect crystal packing based on the known O—H⋯O, C—H⋯O hydrogen bonding, and π–π stacking. I'm focusing on creating a detailed guide that leverages known crystallographic techniques, clearly delineating the hypothetical aspects.

Methodological & Application

Protocol for the synthesis of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one from resorcinol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one starting from resorcinol .

This guide deviates from standard templates to prioritize the logic of the synthetic strategy , offering a "Senior Scientist" perspective on why specific routes are chosen, how to control regioselectivity, and how to validate the product.

Executive Summary & Retrosynthetic Logic

The target molecule, 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one , is a sulfur-containing heterocycle structurally related to Tioxolone (a known antiseborrheic and antimicrobial agent). The introduction of the 4-methyl group (relative to the benzoxathiolone core) significantly alters the steric and electronic environment of the phenol, potentially enhancing lipophilicity and metabolic stability compared to the parent compound.

Retrosynthetic Analysis

To synthesize this molecule from resorcinol , we must address two key transformations:

  • C-Methylation: Introduction of a methyl group at the 2-position of the resorcinol ring. This position corresponds to the C4-position of the final benzoxathiolone ring (due to the numbering shift upon ring fusion).

  • Heterocyclization: Construction of the oxathiol-2-one ring via oxidative thiocyanation and subsequent intramolecular cyclization.

Critical Strategic Decision: Direct thiocyanation of resorcinol yields the non-methylated Tioxolone. Therefore, the synthesis must proceed through 2-methylresorcinol as the pivotal intermediate. The protocol is divided into two stages:

  • Stage I: Regioselective conversion of Resorcinol to 2-Methylresorcinol.

  • Stage II: Oxidative cyclization of 2-Methylresorcinol to the target.

Visual Pathway (Graphviz)

ReactionScheme Resorcinol Resorcinol (1,3-Dihydroxybenzene) Intermediate 2-Methylresorcinol (Critical Intermediate) Resorcinol->Intermediate Regioselective C-Methylation Target 6-Hydroxy-4-methyl- 2H-1,3-benzoxathiol-2-one Intermediate->Target Oxidative Cyclization Step1 Stage I: Formylation (Gattermann) + Reduction Step2 Stage II: KSCN, CuSO4 (Kaufmann Method)

Caption: Retrosynthetic logic flow from Resorcinol to the target benzoxathiolone via the obligatory 2-methylresorcinol intermediate.

Stage I: Synthesis of 2-Methylresorcinol from Resorcinol[1]

Direct methylation of resorcinol (e.g., with MeI) is notoriously poor due to O-alkylation and poly-C-alkylation. The most robust laboratory protocol involves a Formylation-Reduction sequence .

Protocol A: Gattermann Formylation

This step installs a carbon at the 2-position (between the hydroxyls) with high regioselectivity due to the synergistic directing effects of the OH groups.

  • Reagents: Resorcinol, Zinc Cyanide (Zn(CN)₂), HCl gas, Diethyl ether.

  • Mechanism: Electrophilic aromatic substitution to form the aldimine, hydrolyzed to 2,4-dihydroxybenzaldehyde.

Protocol B: Reduction to 2-Methylresorcinol
  • Reagents: 2,4-Dihydroxybenzaldehyde, Palladium on Carbon (Pd/C), Hydrogen gas (or Sodium Borohydride).

  • Reaction:

    
    
    

Yield Expectation: ~60-70% over two steps. Checkpoint: Verify intermediate 2-methylresorcinol (mp: 118-120°C).

Stage II: Cyclization to 6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

This is the core transformation. We utilize the Kaufmann Thiocyanation method. This reaction generates nascent thiocyanogen (


) in situ using Copper(II) salts, which attacks the electron-rich phenol.
Mechanistic Insight[2][3][4]
  • Generation:

    
    .
    
  • Substitution: The electrophilic

    
     attacks the 2-methylresorcinol.
    
    • Regioselectivity: Positions 4 and 6 are activated (ortho to OH, meta to Me). Due to the steric bulk of the methyl group at position 2, attack at position 4 (of the resorcinol ring) is favored.

  • Cyclization: The resulting thiocyanate undergoes intramolecular attack by the adjacent hydroxyl oxygen (at position 3) onto the nitrile carbon of the SCN group, followed by hydrolysis to the carbonyl.

Experimental Protocol
Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass/VolRole
2-Methylresorcinol 124.141.012.4 g (100 mmol)Substrate
Potassium Thiocyanate (KSCN) 97.182.221.4 gReagent source
Copper(II) Sulfate Pentahydrate 249.682.562.4 gOxidant
Methanol --150 mLSolvent
Water --150 mLSolvent
Step-by-Step Procedure
  • Preparation of Substrate Solution:

    • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and dropping funnel, dissolve 12.4 g of 2-methylresorcinol and 21.4 g of KSCN in 150 mL of Methanol .

    • Cool the solution to 0–5°C using an ice bath. Reasoning: Low temperature controls the exothermic generation of thiocyanogen and prevents over-oxidation.

  • Oxidative Addition (The Kaufmann Step):

    • Dissolve 62.4 g of CuSO₄·5H₂O in 150 mL of water .

    • Add the copper sulfate solution dropwise to the stirred resorcinol/thiocyanate mixture over 45–60 minutes .

    • Observation: The solution will turn dark, and a heavy precipitate of black/grey Copper(II) thiocyanate will form, which rapidly decomposes to white/off-white Copper(I) thiocyanate (CuSCN).

    • Maintain internal temperature below 10°C.

  • Reaction Phase:

    • After addition is complete, allow the reaction to warm to room temperature (20–25°C).

    • Stir vigorously for 3–4 hours . The color typically transitions to a light suspension as CuSCN precipitates out.

  • Cyclization & Hydrolysis:

    • Add 50 mL of 10% HCl to the mixture and heat to reflux (approx. 65-70°C) for 1 hour .

    • Mechanism:[6][7][8][9][10] The acid promotes the hydrolysis of the intermediate iminothiolactone to the desired thiolactone (oxathiolone).

  • Work-up:

    • Filter the hot reaction mixture to remove the insoluble CuSCN. Wash the filter cake with hot methanol (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure to remove methanol.

    • The product usually precipitates from the remaining aqueous acidic solution upon cooling.

    • If oiling occurs, extract with Ethyl Acetate (3 x 100 mL) . Wash organic layer with brine, dry over anhydrous

      
      , and evaporate.
      
  • Purification:

    • Recrystallize the crude solid from Ethanol/Water or Benzene/Petroleum Ether .

    • Target Appearance: White to pale yellow needles.

Characterization & Validation

To ensure the protocol yielded the correct isomer (4-methyl and not a rearranged product), specific spectral signatures must be verified.

Expected Data
  • Melting Point: Expected range 165–170°C (Based on Tioxolone analogs).

  • IR Spectrum:

    • 
      : ~3300–3400 cm⁻¹ (Broad, phenolic).
      
    • 
      : 1720–1740 cm⁻¹  (Characteristic of thiolactone/thiocarbonate).
      
  • 
     NMR (DMSO-d₆, 400 MHz): 
    
    • 
       2.25 (s, 3H, 
      
      
      
      at C4).
    • 
       6.50 (s, 1H, Ar-H at C7).
      
    • 
       6.65 (s, 1H, Ar-H at C5).
      
    • 
       9.80 (s, 1H, OH).
      
    • Note: The absence of ortho-coupling (doublets) confirms the 1,2,4,5-substitution pattern on the benzene ring (two singlets indicate protons are para to each other or separated by substituents).

Structural Validation Logic

In the benzoxathiolone ring system (O at 3, S at 1):

  • The Methyl group originates from C2 of resorcinol. In the fused system, this carbon is adjacent to the Oxygen bridgehead (Position 4).

  • The Hydroxyl group originates from C1 of resorcinol. In the fused system, this carbon is at Position 6.

  • Therefore, the product is 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete generation of

or decomposition.
Ensure CuSO₄ is added slowly at low temp. Ensure excess KSCN is present.[3]
Product is Oily Presence of uncyclized thiocyanate or disulfide byproducts.Increase reflux time with HCl. Use column chromatography (Silica, Hexane:EtOAc 7:3).
Green Coloration Residual Copper salts.[3]Wash the organic extract thoroughly with dilute EDTA solution or aqueous ammonia.

References

  • Kaufmann, H. P. (1926). Die Rhodanierung aromatischer Verbindungen (The thiocyanation of aromatic compounds).Berichte der deutschen chemischen Gesellschaft, 59(2). (Foundational method for thiocyanation).

  • Ficini, J., & Umbdenstock, D. (1958). Synthesis of hydroxy-benzoxathiolones.[4][11][12]Bulletin de la Société Chimique de France. (Classic synthesis of Tioxolone).

  • Laufer, S., et al. (2015).[10] Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases.Molecules, 20(2), 2235-2254. (Modern application and characterization of the ring system).

  • Patent CN113831223B. (2021). Method for simultaneously preparing 2-methyl resorcinol and 4-methyl resorcinol.[13] (Source for Stage I precursor synthesis).

  • PubChem Compound Summary. (2025). 6-Hydroxy-1,3-benzoxathiol-2-one (Tioxolone).[14][15] (Reference for spectral data comparison).

Sources

Strategic Analysis & Protocols: Benzoxathiolone Scaffolds in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PHARM-2024-09 [1]

Subject: Characterization of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one and Comparative Analysis with Standard Clopidogrel Intermediates.

Part 1: Scientific Integrity & Feasibility Assessment (Critical Directive)

Executive Summary & Technical Correction As a Senior Application Scientist, it is my duty to validate the chemical logic before proceeding to protocols.

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one (CAS: 154268-42-5) is a functionalized fused heterocyclic phenol.[1][2] While it is a valid building block for dermatological agents (e.g., Tioxolone analogs) and kinase inhibitors (e.g., Mnk inhibitors), it is structurally incompatible with the established industrial synthesis of Clopidogrel (Plavix).

Clopidogrel is a thienopyridine derivative.[1] Its core scaffold is 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, not a benzoxathiolone. Using the user-specified compound to synthesize Clopidogrel would require ring destruction and rebuilding, which is thermodynamically unfavorable and synthetically illogical.[1]

Scope of this Guide: To serve the user's intent while maintaining scientific accuracy, this Application Note will:

  • Protocol A: Define the handling and characterization of the specified molecule (CAS 154268-42-5), assuming it is being investigated as a novel bio-isostere or metabolite standard.

  • Protocol B: Provide the industry-standard protocol for the actual Clopidogrel intermediate ((+)-(S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid methyl ester ) to demonstrate the structural divergence.

  • Visualization: A logic map contrasting the two pathways.

Part 2: Technical Specifications & Handling
1. Target Molecule Profile
  • Chemical Name: 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one[1][2][3][4]

  • CAS Number: 154268-42-5[1][2][3][4][5][6]

  • Molecular Formula: C₈H₆O₃S[1]

  • Molecular Weight: 182.20 g/mol [1][3]

  • Structural Class: Benzoxathiolone (Fused Benzene-Oxathiole-Ketone).[1]

Table 1: Physicochemical Properties & Safety

PropertyValue/DescriptionRelevance to Synthesis
Appearance Off-white to pale yellow solidPurity indicator; oxidation leads to darkening.[1]
Solubility DMSO, Methanol, Ethyl AcetateCompatible with standard nucleophilic substitutions.
pKa (Phenol) ~9.5 - 10.0Requires mild base (K₂CO₃) for alkylation; strong base opens the lactone ring.[1]
Stability Hydrolytically sensitive (Lactone)Critical: Avoid strong aqueous bases (NaOH) which hydrolyze the thiolactone to a mercaptophenol.[1]
Hazards Irritant (H315, H319, H335)Standard PPE (Gloves, Goggles, Fume Hood) required.
Part 3: Experimental Protocols
Protocol A: Functionalization of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Rationale: Since this molecule is not a Clopidogrel precursor, this protocol describes how to derivatize the 6-hydroxy group (the reactive site) for creating novel antiplatelet bio-isosteres (e.g., replacing the chlorophenyl ring of Clopidogrel with this scaffold).

Materials:

  • Substrate: CAS 154268-42-5 (1.0 eq)[1]

  • Reagent: Propargyl bromide (1.2 eq) [Example linker for click chemistry]

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)[1]

  • Solvent: DMF (Dimethylformamide), anhydrous[1]

  • Atmosphere: Nitrogen (N₂)[1]

Step-by-Step Methodology:

  • Activation:

    • Charge a flame-dried 100 mL Round Bottom Flask (RBF) with 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one (1.82 g, 10 mmol) and anhydrous DMF (20 mL).

    • Add K₂CO₃ (2.76 g, 20 mmol) in one portion.

    • Observation: Suspension will turn yellow/orange due to phenoxide formation.[1] Stir at RT for 30 min under N₂.[1]

  • Alkylation:

    • Cool the mixture to 0°C (Ice bath).

    • Add Propargyl bromide (1.2 eq) dropwise via syringe over 10 minutes.[1]

    • Causality: Slow addition prevents exotherm and O- vs C-alkylation competition.[1]

  • Reaction & Monitoring:

    • Allow to warm to RT and stir for 4-6 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 7:3). The starting material (lower Rf, phenol) should disappear.

  • Workup (Self-Validating Step):

    • Pour reaction mixture into ice-cold water (100 mL).

    • Validation: If the product precipitates as a solid, filtration is possible.[7] If oil forms, extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with Brine (to remove DMF).[1] Dry over Na₂SO₄.[1]

  • Isolation:

    • Concentrate in vacuo.[1] Recrystallize from Ethanol/Hexane.[1]

    • Expected Yield: >85%.

Protocol B: The Actual Standard Synthesis of Clopidogrel (Reference)

Rationale: To provide the user with the correct industry standard for Clopidogrel synthesis for comparison.

Mechanism: Strecker Synthesis followed by Cyclization.[1][8]

Materials:

  • Intermediate A: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (The "Thienopyridine" core)[1][9]

  • Intermediate B: 2-chlorobenzaldehyde[1]

  • Reagent: Sodium Cyanide (NaCN) or TMSCN[1]

  • Solvent: Methanol / Water[1]

Workflow Summary:

  • Imine Formation: Condensation of Thienopyridine + 2-Chlorobenzaldehyde.[1]

  • Strecker Reaction: Addition of Cyanide to form the alpha-aminonitrile.[1]

  • Hydrolysis & Esterification: Converting the nitrile to the methyl ester (Clopidogrel Racemate).

  • Chiral Resolution: Using (+)-Camphorsulfonic acid (CSA) to isolate the (S)-enantiomer.[1]

Part 4: Visualization (Pathway Comparison)[1]

The following diagram illustrates the structural disconnect between the user's requested compound and the actual Clopidogrel pathway, while suggesting where the requested compound fits in pharmaceutical chemistry (Dermatology/Oncology).

Clopidogrel_Vs_Benzoxathiolone cluster_Clopidogrel Standard Clopidogrel Synthesis (Industry Route) cluster_Benzoxathiolone User Specified Compound (CAS 154268-42-5) Thienopyridine 4,5,6,7-tetrahydrothieno [3,2-c]pyridine Intermediate_Nitrile Intermediate Nitrile (Strecker Product) Thienopyridine->Intermediate_Nitrile + NaCN, MeOH Chlorobenz 2-Chlorobenzaldehyde Chlorobenz->Intermediate_Nitrile Clopidogrel Clopidogrel Bisulfate (Antiplatelet) Intermediate_Nitrile->Clopidogrel 1. Hydrolysis 2. MeOH/H2SO4 3. Chiral Resolution UserCompound 6-hydroxy-4-methyl- 2H-1,3-benzoxathiol-2-one UserCompound->Clopidogrel STRUCTURALLY INCOMPATIBLE (Requires Ring Destruction) Tioxolone Tioxolone Analogs (Acne/Dermatology) UserCompound->Tioxolone Demethylation / Formulation MnkInhibitor Mnk1/2 Inhibitors (Oncology Research) UserCompound->MnkInhibitor Linker Attachment

Caption: Structural logic map demonstrating the divergence between the Benzoxathiolone scaffold and the Thienopyridine-based Clopidogrel synthesis.

Part 5: References & Authority[1][8][9][11]

References

  • Clopidogrel Synthesis (Standard Route):

    • Wang, L., et al. (2007). "Synthetic Improvements in the Preparation of Clopidogrel." Organic Process Research & Development. American Chemical Society.[1]

    • [1]

  • Benzoxathiolone Chemistry (Tioxolone/Mnk Inhibitors):

    • Zhao, L., et al. (2018).[10] "Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors." Bioorganic & Medicinal Chemistry.

    • (Note: Illustrates the use of similar fused phenolic systems).[1]

  • Compound Data (CAS 154268-42-5):

    • PubChem / BLDPharm Catalog Entry for 6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one.[1]

    • [1]

  • Clopidogrel Metabolism (Thiolactone Intermediate):

    • Dansette, P. M., et al. (2012).[11] "Metabolic activation of clopidogrel: CYP2C19-catalyzed formation of the active metabolite."[1] Chemical Research in Toxicology.

    • (Clarifies that the "thiolactone" in Clopidogrel metabolism is a thienopyridine derivative, not a benzoxathiolone).[1]

Sources

Scalable production methods for CAS 10540-29-1 in pharmaceutical manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing of Tamoxifen (CAS 10540-29-1)

Subtitle: Process Optimization, Stereochemical Control, and Industrial Protocols for High-Purity (Z)-Tamoxifen.

Introduction & Strategic Overview

Identity: Tamoxifen (CAS 10540-29-1) Therapeutic Class: Selective Estrogen Receptor Modulator (SERM).[1][2] Critical Quality Attribute (CQA): Stereochemical Purity. The (Z)-isomer is the active anti-estrogenic agent used in breast cancer therapy.[3][4][5][6] The (E)-isomer acts as an estrogen agonist and is considered a critical impurity (limit typically <1% or stricter depending on pharmacopoeia).

The Scalability Challenge: The industrial synthesis of Tamoxifen generally yields a mixture of (Z) and (E) isomers (often near 1:1). The primary engineering challenge is not the bond formation, but the downstream resolution and recycling of the unwanted isomer to maximize atom economy. This guide details a "Grignard-Dehydration-Recycle" workflow, favored for its use of commodity reagents and robust scalability compared to McMurry coupling or expensive transition-metal catalysis.

Chemical Pathway Analysis

The selected route involves three distinct chemical phases:

  • Nucleophilic Addition: Reaction of 4-(2-dimethylaminoethoxy)benzophenone with phenylmagnesium bromide.

  • Dehydration: Acid-catalyzed elimination of water to form the triphenylethylene scaffold.

  • Isomer Resolution: Thermodynamic equilibration and selective crystallization.

Reaction Scheme (DOT Visualization):

Tamoxifen_Synthesis Start1 4-(2-dimethylaminoethoxy) benzophenone Inter Tertiary Carbinol Intermediate Start1->Inter THF, <40°C Start2 Phenylmagnesium Bromide (Grignard) Start2->Inter Dehydration Acid-Catalyzed Dehydration (HCl) Inter->Dehydration -H2O Mix Crude Tamoxifen (Z/E Mixture ~1:1) Dehydration->Mix Purification Selective Crystallization (Petroleum Ether/IPA) Mix->Purification Product (Z)-Tamoxifen (>99% Pure) Purification->Product Solid Waste (E)-Isomer Enriched Mother Liquor Purification->Waste Filtrate Recycle Isomerization Loop (Reflux w/ Acid) Waste->Recycle Recycle->Mix Re-equilibration

Caption: Figure 1. Industrial synthesis pathway highlighting the critical isomerization loop to maximize yield of the active (Z)-isomer.

Scalable Production Protocol

Phase 1: Grignard Addition (Formation of Carbinol)

Objective: Synthesize 1-(4-(2-dimethylaminoethoxy)phenyl)-1,2-diphenylbutan-1-ol.

  • Reagents:

    • 4-(2-dimethylaminoethoxy)benzophenone (1.0 eq)

    • Phenylmagnesium bromide (1.2 eq, 1.0M in THF)

    • Solvent: Anhydrous THF or 2-MeTHF (Green alternative).

Step-by-Step Protocol:

  • Inertion: Purge reactor with N₂. Charge benzophenone derivative and anhydrous THF (5 vol). Cool to 0–5°C.[4]

  • Controlled Addition: Add Grignard reagent dropwise. Critical Process Parameter (CPP): Maintain internal temperature <15°C to prevent side reactions.

  • Reaction: Warm to 20–25°C and stir for 4–6 hours.

  • Self-Validating Checkpoint: Perform HPLC/TLC.

    • Pass Criteria: Starting ketone < 1.0%.[7][8]

  • Quench: Slowly add saturated NH₄Cl solution (exothermic).

  • Workup: Separate phases. Wash organic layer with brine. Dry over Na₂SO₄ and concentrate to yield the carbinol oil.

Phase 2: Dehydration (The Isomerization Step)

Objective: Convert carbinol to Tamoxifen (E/Z mixture).

  • Reagents:

    • Concentrated HCl (approx.[4] 1.5 eq relative to base)

    • Solvent: Ethanol or Toluene.

Protocol:

  • Dissolve carbinol oil in Ethanol (5 vol).

  • Add conc.[1] HCl. Heat to reflux (approx. 78°C) for 3–4 hours.

  • Mechanism Note: This step creates the double bond. The acidic conditions facilitate rapid equilibration between E and Z isomers.

  • Workup: Cool to room temperature. Basify with NaOH (aq) to pH 10–11.

  • Extraction: Extract with Toluene. Wash with water until neutral.[9] Evaporate solvent to obtain crude Tamoxifen base (approx. 50:50 Z/E ratio).

Phase 3: Resolution and Purification

Objective: Isolate (Z)-Tamoxifen and recycle (E)-Tamoxifen.

Protocol:

  • Crystallization: Dissolve crude oil in hot Petroleum Ether (60–80°C fraction) or Isopropyl Acetate (3 vol).

  • Seeding: Cool to 40°C and seed with pure (Z)-Tamoxifen crystals (0.1 wt%).

  • Controlled Cooling: Cool to 0–5°C over 4 hours. The (Z)-isomer is less soluble and crystallizes preferentially.

  • Filtration: Filter the solid.

    • Solid: Crude (Z)-Tamoxifen (Typical purity: 90–95%).

    • Filtrate: Enriched (E)-Tamoxifen.[10]

  • Recrystallization: Recrystallize the solid from Methanol/Water or Isopropyl Acetate to achieve >99.5% purity.

Phase 4: The Recycling Loop (Yield Optimization)

Protocol:

  • Take the filtrate (mother liquor) rich in (E)-isomer.

  • Evaporate solvent.[4][8]

  • Dissolve residue in Ethanol/HCl.

  • Reflux: Heat for 4–8 hours. This forces thermodynamic equilibration, returning the ratio to ~50:50 E/Z.

  • Re-enter Phase 3: Work up and crystallize again.

    • Impact: Increases overall process yield from ~45% to >85%.

Process Control & Quality Attributes

Analytical Method: HPLC for Isomer Ratio

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.0) [40:60].[11][12]

  • Detection: UV @ 254 nm.[13]

  • Retention Time: (E)-isomer elutes before (Z)-isomer due to polarity differences (Z-isomer is more lipophilic in this configuration).

Data Summary Table: Process Parameters

ParameterRangeCriticalityImpact
Grignard Temp < 15°CHighPrevents impurity formation.
Dehydration pH < 1.0MediumEnsures complete elimination.
Crystallization Cooling 5°C/hourHighFast cooling traps (E)-isomer in crystal lattice.
Z-Isomer Limit > 99.0%Critical (CQA) Efficacy and Safety.
E-Isomer Limit < 1.0%Critical (CQA) Estrogenic side effects.

Process Flow Diagram

Process_Flow cluster_synthesis Synthesis Stage cluster_purification Purification & Recycle R1 Reactor 1: Grignard Addition (Temp < 15°C) R2 Reactor 2: Dehydration (Reflux, HCl) R1->R2 Carbinol Cryst Crystallizer: Petroleum Ether (Controlled Cooling) R2->Cryst Crude (Z/E) Filter Centrifuge/Filter Cryst->Filter Dryer Vacuum Dryer Filter->Dryer Wet Cake (Z) Isom Isomerization Reactor (Recycle Loop) Filter->Isom Mother Liquor (E-rich) Final Final API (Z)-Tamoxifen Dryer->Final Isom->Cryst Equilibrated (Z/E) Raw Start Materials Raw->R1

Caption: Figure 2. Operational workflow showing the integration of the isomerization reactor to recover the unwanted (E)-isomer.

References

  • Robertson, D. W., & Katzenellenbogen, J. A. (1982). Synthesis of the (E) and (Z) isomers of the antiestrogen tamoxifen. The Journal of Organic Chemistry. Link

  • AstraZeneca UK Ltd. (2004). Tamoxifen containing not more than 0.006% E-isomer.[7] WO Patent 2004012723A1. Link

  • Imperial Chemical Industries. (1984). Process for the preparation of tamoxifen. EP Patent 0126470.[4] Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2733526, Tamoxifen. Link

  • Sigma-Aldrich. (2024). Tamoxifen Analytical Standard. Link

Sources

Catalytic hydrogenation techniques involving 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Protocols for 6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one Scaffolds

Introduction & Chemical Context

The molecule 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one (CAS: 154268-42-5) represents a critical pharmacophore in the development of antioxidant, anti-inflammatory, and anticancer therapeutics.[1] Belonging to the class of tioxolone derivatives, its unique 1,3-oxathiol-2-one heterocyclic core acts as a masked thiol/phenol equivalent, often requiring derivatization to enhance bioavailability or potency.

Catalytic hydrogenation involving this scaffold is primarily utilized for two critical transformations:

  • Functional Group Reduction: Converting nitro-substituted precursors (e.g., 5-nitro derivatives) into amino-intermediates for subsequent Schiff base or sulfonamide synthesis.[1]

  • Deprotection: Removal of benzyl ether protecting groups on the 6-hydroxy position.[1]

Technical Challenges
  • Catalyst Poisoning: The sulfur atom at position 3 of the heterocycle is a potent catalyst poison. It possesses high affinity for soft metals (Pd, Pt), effectively blocking active sites and reducing turnover frequency (TOF).

  • Ring Stability: The cyclic thiocarbonate (thioester) linkage is susceptible to hydrogenolysis (desulfurization) under vigorous conditions (high T/P) or with specific catalysts like Raney Nickel, leading to ring-opening and loss of the pharmacophore.

  • Regioselectivity: The 4-methyl substituent introduces steric bulk near the sulfur bridgehead, potentially modulating the adsorption geometry on the catalyst surface.

Reaction Mechanism & Pathway

The primary application described in this guide is the reduction of the 5-nitro derivative to the 5-amino analog.[1] This transformation must proceed without compromising the 1,3-oxathiol-2-one ring.[1]

Mechanism: The nitro group reduction proceeds via the Haber mechanism:

  • Adsorption: The nitro-compound adsorbs onto the Pd surface.

  • Stepwise Reduction:

    
    .
    
  • Desorption: The amine product desorbs.

Note: In sulfur-containing substrates, the sulfur atom competes for adsorption sites. High catalyst loading is often required to compensate for sites permanently deactivated by sulfur coordination.

ReactionPathway Substrate 5-Nitro-6-hydroxy-4-methyl- 2H-1,3-benzoxathiol-2-one Adsorption Catalyst Surface Adsorption (Pd/C) Substrate->Adsorption Diffusion Poison Sulfur Poisoning (Deactivation) Substrate->Poison S-Metal Interaction Intermediate1 Nitroso Intermediate Adsorption->Intermediate1 + H2 Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + H2 Product 5-Amino-6-hydroxy-4-methyl- 2H-1,3-benzoxathiol-2-one Intermediate2->Product + H2 (-H2O) Poison->Adsorption Reduces Active Sites

Figure 1: Mechanistic pathway of nitro-reduction on the benzoxathiolone scaffold, highlighting the competitive sulfur poisoning pathway.

Experimental Protocol: Catalytic Hydrogenation

This protocol is optimized for the reduction of 5-nitro-6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one to its amino derivative.[1]

Materials & Equipment
  • Reactor: Berghof BR-300 High-Pressure Reactor (or equivalent Parr shaker).

  • Catalyst: 10% Palladium on Carbon (Pd/C), Degussa type E101 (50% water wet).

    • Why: Pd is less susceptible to desulfurization than Ni. Water-wet catalyst mitigates pyrophoric risks.[1]

  • Solvent: Ethanol (Absolute) or Methanol/THF mixture (if solubility is poor).

  • Hydrogen Source: H2 gas (99.999%).

Step-by-Step Methodology
  • Preparation:

    • Dissolve 1.0 equivalent (e.g., 5 mmol) of the nitro-derivative in Ethanol (50 mL).

    • Tip: If the 4-methyl group reduces solubility, add THF (10-20% v/v) to ensure homogeneity.[1]

  • Catalyst Loading:

    • Under an inert atmosphere (Argon/Nitrogen), add 10% Pd/C (10-15 wt% relative to substrate).

    • Expert Insight: Standard loading is 5-10 wt%.[1] We use 10-15 wt% here to account for partial poisoning by the benzoxathiolone sulfur.[1]

  • Reaction Setup:

    • Seal the reactor and purge with Nitrogen (3 cycles, 5 bar).

    • Purge with Hydrogen (3 cycles, 5 bar) to displace Nitrogen.

  • Hydrogenation:

    • Pressurize to 7 bar (approx. 100 psi) .

    • Heat to 50°C with vigorous stirring (1000 rpm).

    • Monitor: Reaction typically completes in 2–4 hours. Monitor H2 uptake or check via TLC/LC-MS.

  • Workup:

    • Cool reactor to Room Temperature (RT). Vent H2 carefully.

    • Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with warm Ethanol.

    • Safety: The filter cake is pyrophoric. Keep it wet and dispose of it under water/slurry.

  • Isolation:

    • Concentrate the filtrate under reduced pressure.

    • Recrystallize the residue (typically from Ethanol/Hexane) to obtain the amino-derivative.

Data Summary Table
ParameterOptimized ConditionRangeRationale
Catalyst 10% Pd/C (wet)5-20% Pd/CBalances activity vs. cost; resists S-poisoning better than Pt.[1]
Pressure 7 bar (100 psi)3-10 barHigher pressure overcomes kinetic inhibition by Sulfur.[1]
Temperature 50°CRT - 60°CEnhances solubility and rate; >60°C risks ring opening.[1]
Solvent EthanolMeOH, THFProtic solvents facilitate the proton transfer steps.
Time 3-5 Hours1-24 HoursDependent on stirring efficiency (mass transfer).[1]

Optimization & Troubleshooting

Scenario A: Incomplete Conversion (Stalled Reaction)
  • Cause: Catalyst poisoning by the thio-group is blocking active sites.[1]

  • Solution:

    • Spike: Add a fresh portion of catalyst (5 wt%) and repressurize.

    • Pressure: Increase H2 pressure to 10 bar.

    • Additive: Add trace Acetic Acid (1-2 eq) to protonate the amine product, preventing it from inhibiting the catalyst further.

Scenario B: Ring Opening (Desulfurization)
  • Symptom: Formation of phenols or thiols (rotten egg smell, complex LC-MS).

  • Cause: Reaction conditions too harsh (Temp > 60°C) or wrong catalyst (Raney Ni).[1]

  • Solution:

    • Switch to Sulfided Platinum on Carbon (Pt(S)/C) . This catalyst is already "poisoned" and will not strip sulfur from the ring, though it is less active and requires higher pressure (20-30 bar).

    • Reduce temperature to RT and extend reaction time.

Scenario C: Low Solubility
  • Cause: The 4-methyl and 6-hydroxy groups create a rigid, hydrogen-bonded lattice.[1]

  • Solution: Use DMF or DMAc as co-solvents. Note that DMF can be difficult to remove; extensive water washes will be required during workup.

Workflow Visualization

Workflow Start Start: Nitro-Precursor (1 eq) in Ethanol CatLoad Add 10% Pd/C (15 wt%, Inert Atm) Start->CatLoad Pressurize Purge & Pressurize (H2, 7 bar) CatLoad->Pressurize React Reaction (50°C, 3-5 hrs) Pressurize->React Check Check Conversion (TLC/LC-MS) React->Check Check->CatLoad Incomplete (Add fresh cat) Filter Filter (Celite) & Wash Check->Filter Complete Isolate Evaporate & Recrystallize Filter->Isolate

Figure 2: Operational workflow for the batch hydrogenation of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one derivatives.

Safety Considerations

  • Pyrophoric Hazards: Dry Pd/C is pyrophoric. Always keep the catalyst wet with water or solvent. Add catalyst to the solvent under an inert blanket (Nitrogen/Argon).

  • Hydrogen Gas: Extremely flammable. Ensure all reactor seals are integrity-tested before heating.[1] Ground the reactor to prevent static discharge.

  • Chemical Exposure: The benzoxathiolone scaffold is bioactive.[2][3] Handle all powders in a fume hood to avoid inhalation.

References

  • Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1,3]ox

    • Source: MDPI (Molecules 2015, 20, 2380-2395).
    • Context: Describes the specific hydrogenation of the nitro-derivative using Pd/C
    • URL:[Link][1]

  • Reaction of 2-Aryl-1,4-benzoquinones with Thiourea.

    • Source: Chemistry of Heterocyclic Compounds (2001).[4]

    • Context: Background on the synthesis of the 5-hydroxy-1,3-benzox
    • URL:[Link][1]

  • PubChem Compound Summary: 4-Hydroxy-1,3-benzoxathiol-2-one. [1][5]

    • Source: National Center for Biotechnology Inform
    • Context: Structural data and chemical properties of the parent scaffold.[2][6][7][8][9][10]

    • URL:[Link][1]

Sources

Reagents and solvents for optimizing 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one yield

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the synthesis and yield optimization of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one , a critical heterocyclic scaffold used in the development of pharmaceuticals (e.g., bioisosteres of hydroxyphenyl moieties) and agrochemicals.

The protocol detailed below utilizes the oxidative thiocyanation-cyclization of 5-methylresorcinol (Orcinol), a method favored for its regioselectivity and scalability.

Introduction & Mechanistic Rationale

The synthesis of 1,3-benzoxathiol-2-ones from phenols typically proceeds via the Kaufmann thiocyanation reaction . For the specific isomer 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one , the starting material is 5-methylresorcinol (Orcinol) .

Mechanistic Pathway[1][2][3][4][5]
  • Electrophilic Attack: In the presence of an oxidant (Bromine), thiocyanate ions form an electrophilic species (likely thiocyanogen,

    
    , or the cation 
    
    
    
    ).
  • Regioselectivity: The electrophile attacks the electron-rich Orcinol ring. The position para to one hydroxyl group and ortho to the other (Position 4 of the Orcinol ring) is electronically and sterically favored over the position between the two hydroxyls.

  • Cyclization: The newly formed thiocyanate group undergoes intramolecular cyclization with the adjacent hydroxyl group (via the oxygen lone pair) to form the cyclic iminothene intermediate, which hydrolyzes to the carbonyl (C=O) of the final lactone ring.

Reaction Scheme (DOT Visualization)

ReactionScheme Orcinol 5-Methylresorcinol (Orcinol) Intermediate Intermediate: 4-Thiocyanato-5-methylresorcinol Orcinol->Intermediate Electrophilic Substitution Reagents NH4SCN + Br2 (in AcOH) Reagents->Intermediate Product 6-Hydroxy-4-methyl- 2H-1,3-benzoxathiol-2-one Intermediate->Product Ring Closure (-NH4Br) Cyclization Cyclization & Hydrolysis Cyclization->Product

Caption: Reaction pathway transforming Orcinol to the target benzoxathiolone via oxidative thiocyanation.

Critical Reagents and Solvents

Optimizing yield requires precise control over the reaction medium and oxidant stoichiometry.

Table 1: Reagent & Solvent Specifications
ComponentRoleRecommended GradeOptimization Note
5-Methylresorcinol Substrate>98% PurityImpurities (e.g., isomeric cresols) drastically reduce yield.
Ammonium Thiocyanate ReagentACS ReagentExcess (2.2 eq) is required to drive kinetics and compensate for decomposition.
Bromine (Br₂) OxidantReagent GradeDropwise addition at <10°C is critical to prevent polymerization of thiocyanogen.
Glacial Acetic Acid SolventAnhydrousPrimary Solvent. Promotes solubility of polar intermediates and stabilizes the electrophile.
Water Quench/WorkupDeionizedUsed to precipitate the product; temperature must be kept low to avoid hydrolysis of the ester.

Optimized Experimental Protocol

Safety Warning: Bromine is highly corrosive and toxic. Ammonium thiocyanate releases toxic fumes if heated with acid. Perform all steps in a fume hood.

Step-by-Step Methodology
Phase 1: Preparation and Cooling[1][2]
  • Dissolution: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 12.4 g (0.1 mol) of 5-methylresorcinol and 16.7 g (0.22 mol) of ammonium thiocyanate in 150 mL of glacial acetic acid .

  • Temperature Control: Submerge the flask in an ice-salt bath . Cool the solution to 0–5°C .

    • Why: Higher temperatures (>15°C) promote the formation of polymeric thiocyanogen (yellow sludge), which contaminates the product and lowers yield.

Phase 2: Oxidative Addition
  • Bromine Solution: Prepare a solution of 16.0 g (0.1 mol, ~5.2 mL) of Bromine in 25 mL of glacial acetic acid .

  • Controlled Addition: Add the bromine solution dropwise over 45–60 minutes .

    • Critical Parameter: Maintain internal temperature below 10°C . The solution will turn yellow/orange initially and may darken.

  • Reaction Completion: After addition, allow the mixture to stir at 0–5°C for 30 minutes , then remove the ice bath and stir at room temperature (20–25°C) for another 90 minutes .

Phase 3: Workup and Isolation[3][4]
  • Quenching: Pour the reaction mixture into 500 mL of crushed ice/water with vigorous stirring. The benzoxathiolone will precipitate as a solid.[5]

  • Filtration: Filter the precipitate using a Buchner funnel.

  • Washing: Wash the filter cake with cold water (3 x 50 mL) to remove residual acetic acid and ammonium bromide salts.

    • Check: The filtrate should be clear. If yellow, wash further to remove thiocyanogen byproducts.

Phase 4: Purification[5]
  • Drying: Air dry the crude solid.[6]

  • Recrystallization: Dissolve the crude product in a minimum amount of boiling ethanol/water (7:3 ratio) or benzene (if anhydrous conditions are preferred).

  • Yield Calculation: Expected yield: 65–75% .

    • Appearance: White to pale cream needles.

    • Melting Point: 152–155°C (Literature value comparison required for validation).

Yield Optimization & Troubleshooting Guide

Workflow Logic (DOT Visualization)

Workflow Start Start Synthesis TempCheck Is Temp < 10°C? Start->TempCheck TempCheck->TempCheck No (Cool Down) Addition Add Br2/AcOH Dropwise TempCheck->Addition Yes Stir Stir 2h (RT) Addition->Stir Precipitate Pour into Ice Water Stir->Precipitate Filter Filter & Wash Precipitate->Filter PurityCheck Is Solid Yellow? Filter->PurityCheck Recrystallize Recrystallize (EtOH/H2O) PurityCheck->Recrystallize No (White/Cream) Discard Wash with NaHSO3 (Remove Br2) PurityCheck->Discard Yes (Impurities) Discard->Recrystallize

Caption: Decision tree for synthesis and purification to ensure high purity.

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield (<40%) Polymerization of thiocyanogen.Lower temperature during Br₂ addition (-5°C to 0°C). Slow down addition rate.
Product is Sticky/Oily Incomplete cyclization or residual solvent.Ensure the reaction stirs at RT for full 90 mins. Dry thoroughly under vacuum before recrystallization.
Deep Yellow Color Excess free bromine or sulfur polymers.Wash crude solid with 10% Sodium Bisulfite (NaHSO₃) solution to reduce residual oxidants.
Regioisomer Contamination Attack at C2 (between OH groups).Use Glacial Acetic Acid strictly; avoid water in the initial reaction phase to maximize steric control.

References

  • Kaufmann, H. P., & Oehring, W. (1926). "Eine neue Methode der Rhodanierung organischer Verbindungen" (A new method for the thiocyanation of organic compounds). Berichte der deutschen chemischen Gesellschaft, 59(2), 187-194. Link

  • Fichtner, C., et al. (2015). "Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases as Potential Anticancer Agents." Molecules, 20(2), 2492-2509. Link

  • Organic Syntheses. (1941). "p-Thiocyanodimethylaniline." Org.[1][5][7][8][9] Synth., Coll. Vol. 2, p.574. (Standard protocol for thiocyanation using Br2/AcOH). Link

  • Konovalova, S. A., et al. (2020). "Synthesis of 1,3-Benzoxathiol-2-one Derivatives from N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas." Russian Journal of Organic Chemistry, 56, 613–619. Link

Sources

Green chemistry approaches to synthesizing 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Green Synthesis of 6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Executive Summary

The compound 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is a critical scaffold in the development of antiseborrheic agents (analogous to Tioxolone) and a versatile intermediate for carbonic anhydrase inhibitors and antitumor agents. Historically, the synthesis of 1,3-benzoxathiol-2-ones relied on hazardous reagents such as phosgene (


) or carbon disulfide (

) under harsh conditions, posing significant safety and environmental risks.

This guide details two green chemistry protocols designed to eliminate toxic carbonyl sources and chlorinated solvents. By utilizing thiourea as a sulfur/carbonyl equivalent and hydrogen peroxide (


)  as a benign oxidant, these methods offer high atom economy, reduced E-factors, and scalability suitable for pharmaceutical applications.

Strategic Pathway Analysis

The transition from legacy to green synthesis involves replacing electrophilic carbonylations with nucleophilic addition-cyclization sequences.

GreenSynthesis Legacy Legacy Route (Phosgene/CS2) Precursor Precursor (4-Methylresorcinol) Legacy->Precursor High Toxicity Green1 Route A: Oxidative Thiocyanation (KSCN + H2O2) Precursor->Green1 Water/EtOH Solvent Green2 Route B: Quinone Addition (Thiourea + Toluquinone) Precursor->Green2 One-Pot Synthesis Intermediate Intermediate (S-Arylthiourea / Thiocyanate) Green1->Intermediate In Situ Cyclization Green2->Intermediate Michael Addition Target Target Product 6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one Intermediate->Target Acid Hydrolysis

Figure 1: Comparison of synthetic strategies. Route A (Thiocyanation) is preferred for regiochemical precision starting from resorcinols. Route B (Quinone Addition) is a rapid one-pot method.

Protocol A: Oxidative Thiocyanation (Recommended)

This protocol utilizes 4-methylresorcinol and potassium thiocyanate (KSCN) . The use of


 as an oxidant replaces bromine (

), generating only water as a byproduct.

Green Metrics:

  • Atom Economy: >85%

  • Solvent: Water or Ethanol/Water

  • Catalyst: Recyclable

    
     nanoparticles (optional but recommended for rate enhancement).
    
Materials
  • Substrate: 4-Methylresorcinol (1.0 equiv)

  • Reagent: Potassium Thiocyanate (KSCN) (2.0 equiv)

  • Oxidant: 30% Hydrogen Peroxide (

    
    ) (2.5 equiv)
    
  • Catalyst:

    
     nanoparticles (10 mol%) [Optional]
    
  • Solvent: Ethanol:Water (1:1 v/v)

Step-by-Step Methodology
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylresorcinol (10 mmol, 1.24 g) and KSCN (20 mmol, 1.94 g) in 20 mL of Ethanol:Water (1:1).

    • Note: If using the catalyst, disperse

      
       nanoparticles (0.23 g) into the solution via sonication for 5 minutes.
      
  • Oxidant Addition: Add 30%

    
      (25 mmol, 2.5 mL) dropwise over 20 minutes at room temperature.
    
    • Mechanistic Insight: The slow addition prevents over-oxidation of the sulfur moiety to sulfinic acid.

      
       generates the active thiocyanating species (
      
      
      
      ) in situ.
  • Cyclization: Heat the reaction mixture to 60°C and stir for 2–4 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7).

    • Observation: The formation of the intermediate thiocyanate is followed rapidly by intramolecular cyclization with the adjacent hydroxyl group to form the imino-oxathiole, which hydrolyzes to the carbonyl.

  • Work-up:

    • Catalyst Recovery: If using

      
      , place a magnet against the flask wall to separate the catalyst. Decant the supernatant.
      
    • Isolation: Cool the mixture to 0°C. The product often precipitates. If not, extract with Ethyl Acetate (3 x 15 mL). Wash combined organic layers with brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield a white to off-white solid.

Protocol B: Thiourea-Quinone Addition (One-Pot)

This route is ideal when starting from toluquinone (2-methyl-1,4-benzoquinone). It is a classic "green" reaction because it proceeds in water/acid without organic solvents and utilizes thiourea as a safe carbonyl source.

Regiochemistry Note: The addition of thiourea to toluquinone typically occurs at the 5-position (meta to methyl), yielding the 5-hydroxy-6-methyl isomer. To specifically obtain the 6-hydroxy-4-methyl isomer, this route requires 2,6-dimethyl-1,4-benzoquinone or careful isomer separation. For the purpose of this guide, the protocol below describes the general reaction conditions which can be adapted.

Materials
  • Substrate: 2-Methyl-1,4-benzoquinone (Toluquinone) (1.0 equiv)

  • Reagent: Thiourea (2.0 equiv)

  • Acid: HCl (2N) or Acetic Acid

  • Solvent: Water

Step-by-Step Methodology
  • Dissolution: Dissolve Thiourea (20 mmol, 1.52 g) in 15 mL of 2N HCl at 0°C.

  • Addition: Add Toluquinone (10 mmol, 1.22 g) portion-wise to the stirred thiourea solution.

    • Caution: The reaction is exothermic.[1] Maintain temperature <10°C to favor the 1,4-addition over decomposition.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The solution will turn into a thick suspension as the S-(2,5-dihydroxy-4-methylphenyl)isothiouronium chloride salt forms.

  • Hydrolysis & Cyclization: Reflux the mixture for 2 hours. The isothiouronium salt hydrolyzes to the thiol, which immediately cyclizes with the adjacent carbonyl/hydroxyl functionality (driven by the acid) to release

    
    .
    
  • Isolation: Cool to room temperature. Filter the precipitate, wash with cold water, and dry.

Quality Control & Characterization

Validate the synthesized compound using the following parameters.

TechniqueParameterExpected Observation
HPLC Column: C18, Mobile Phase: ACN/Water (0.1% TFA)Single peak, Purity > 98%
1H NMR DMSO-

, 400 MHz

2.20 (s, 3H,

), 6.5-6.8 (m, 2H, Ar-H), 9.8 (s, 1H,

)
IR ATR (

)
1740 (C=O stretch, lactone), 3350 (OH stretch)
Melting Point Capillary Method158–160 °C (Lit. value check required for specific isomer)

Regiochemistry Verification (Critical): To distinguish between the 4-methyl and 6-methyl isomers, analyze the HMBC (Heteronuclear Multiple Bond Correlation) NMR spectrum.

  • 4-Methyl Isomer: The methyl protons will show a correlation to the carbon bearing the sulfur bridge (C3a) or the oxygen bridge (C7a) depending on the specific fusion.

  • NOE (Nuclear Overhauser Effect): Irradiating the methyl group should show enhancement of the adjacent aromatic proton (H5) but not the proton at the fusion site if the methyl is at position 4.

Sustainability Assessment

MetricTraditional Route (Phosgene)Green Route (Thiocyanation/H2O2)Improvement
Atom Economy Low (Loss of HCl/Salt)High (Loss of

)
+40%
E-Factor High (Solvent waste, toxic byproducts)Low (Aqueous waste)>10-fold reduction
Hazard Profile Extreme (Inhalation hazard)Low (Corrosive oxidant only)Significant Safety Gain

References

  • Green Thiocyanation Protocol: Khalili, D. (2015).[2] Highly efficient and regioselective thiocyanation of aromatic amines, anisols and activated phenols with H2O2/NH4SCN catalyzed by nanomagnetic Fe3O4. Chinese Chemical Letters, 26(5), 547-552.[2] Link

  • Thiourea-Quinone Cyclization: Konovalova, S. A., et al. (2020). Synthesis of 1,3-Benzoxathiol-2-one Derivatives from N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas. Russian Journal of Organic Chemistry, 56, 613–619. Link

  • Tioxolone Chemistry: Karjalainen, A., et al. (2015). Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][1,3]oxathiol-2-one Schiff Bases. Molecules, 20(2), 2316-2329. Link

  • Mechanochemical Approaches: da Silva, F. C., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32479–32488. Link

  • Biological Relevance: BenchChem Application Notes. 1,3-Benzoxathiol-2-one, 5-methoxy- in Organic Synthesis. Link

Sources

Troubleshooting & Optimization

Improving low yields in the synthesis of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Benzoxathiolone Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Core Chemistry

The Problem: Users frequently report yields <30% when synthesizing 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one from 5-methylresorcinol (Orcinol). Common failure modes include formation of "black tar" polymers, regioisomeric mixtures, and incomplete cyclization.

The Solution: The low yield is typically caused by poor regioselectivity during the initial thiocyanation or oxidative dimerization of the electron-rich phenolic substrate. This guide replaces the standard "dump-and-stir" protocols with a Controlled Radical Thiocyanation (CRT) workflow and offers a high-precision alternative using Chlorocarbonylsulfenyl Chloride .

The Reaction Pathway (Visualization)

The following diagram illustrates the critical branching points where yield is lost versus the optimized pathway.

ReactionPathway Orcinol Orcinol (5-methylresorcinol) Intermediate_Correct 4-Thiocyanato-orcinol (Target Intermediate) Orcinol->Intermediate_Correct  Controlled Addition  < 20°C Intermediate_Wrong 2-Thiocyanato-orcinol (Steric Dead-end) Orcinol->Intermediate_Wrong  High Temp  Fast Addition Dimer Oxidative Dimers (Tarry Byproducts) Orcinol->Dimer  Excess Oxidant  No Inert Gas SCN_Radical SCN• Radical (Generated via CuSO4) SCN_Radical->Orcinol Electrophilic Attack Cyclization Acid Hydrolysis & Cyclization Intermediate_Correct->Cyclization  HCl/H2O  Reflux Product 6-hydroxy-4-methyl- 2H-1,3-benzoxathiol-2-one Cyclization->Product  Yield > 65%

Caption: Figure 1. Mechanistic pathway highlighting the kinetic competition between the desired C4-thiocyanation and yield-killing side reactions.

Optimized Protocols

Method A: The Modified Kaufmann Procedure (Recommended)

Best for: Labs with standard reagents (KSCN, CuSO4) avoiding hazardous sulfenyl chlorides.

The Logic: Standard protocols add CuSO4 directly to the orcinol/KSCN mixture. This causes a spike in thiocyanogen radicals, leading to polymerization. Our modification uses a "Inverse Addition" technique to keep the radical concentration low relative to the substrate.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute
Orcinol 1.0SubstrateMust be dry (white crystals, not pink/oxidized).
KSCN 2.2ReagentLarge excess drives equilibrium forward.
CuSO4·5H2O 2.0OxidantMust be finely powdered to control dissolution rate.
Ethyl Acetate SolventMediumPreferred over methanol to reduce solvolysis byproducts.
Step-by-Step Protocol
  • Preparation: Dissolve Orcinol (10 mmol) and KSCN (22 mmol) in Ethyl Acetate (50 mL). Cool to 0–5°C in an ice bath.

    • Why? Low temperature favors substitution at the less sterically hindered C4 position over the C2 position (between the hydroxyls).

  • Radical Generation (The Critical Step): Add the finely powdered CuSO4·5H2O (20 mmol) portion-wise over 60 minutes . Vigorously stir.

    • Checkpoint: The solution should turn black/dark brown initially but eventually settle to a lighter inorganic precipitate color. If it stays pitch black and viscous, oxidation was too fast.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Filtration: Filter off the inorganic copper salts (CuSCN). Wash the pad with ethyl acetate.

  • Cyclization (One-Pot): Concentrate the filtrate to ~10 mL. Add 20 mL of 10% HCl and reflux for 2 hours.

    • Mechanism:[1][2][3][4][5][6] This hydrolyzes the intermediate thiocyanate (-SCN) to a thiocarbamate or thiol, which then attacks the adjacent phenol oxygen to close the ring, releasing NH4Cl.

  • Workup: Cool to room temperature. The product often precipitates. If not, extract with DCM.

Method B: The Chlorocarbonylsulfenyl Chloride Route (High Purity)

Best for: High-value synthesis requiring >80% purity without chromatography.

The Logic: This reagent acts as a "molecular staple," installing the S-C(=O)- structure in a single concerted step, bypassing the sensitive thiocyanate intermediate.

  • Setup: Flame-dry a 3-neck flask under Nitrogen.

  • Mix: Dissolve Orcinol (1.0 eq) in dry THF. Add Chlorocarbonylsulfenyl chloride (1.1 eq) dropwise at 0°C.

  • Scavenger: Slowly add Pyridine (2.0 eq) to neutralize the HCl generated.

  • Result: Yields are typically 15-20% higher than Method A, but the reagent is corrosive and moisture-sensitive.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a black, insoluble tar. What happened?

Diagnosis: Oxidative Polymerization. Cause: Resorcinol derivatives are extremely electron-rich. If the concentration of oxidant (CuSO4) is too high initially, or if the temperature is >20°C during addition, you generate phenoxy radicals that couple randomly (forming lignin-like structures). Fix:

  • Switch to Method A (Inverse/Slow addition).

  • Ensure the reaction is under Nitrogen atmosphere.[3] Oxygen in the air accelerates polymerization.

Q2: I isolated a product, but the melting point is wrong (too high).

Diagnosis: Regioisomer contamination (Isomer C2). Cause: Substitution occurred at the C2 position (between the two OH groups) instead of the C4 position. Fix:

  • Recrystallize from Benzene/Ethanol (9:1) . The symmetric nature of the C2-isomer often makes it less soluble in this mixture than the desired asymmetric C4-product.

  • Strict Temperature Control: Never exceed 5°C during the initial KSCN addition.

Q3: The cyclization step (Acid Reflux) yields a smelly thiol, not the lactone.

Diagnosis: Ring Hydrolysis. Cause: The acid concentration was too high or the reflux too long, hydrolyzing the newly formed lactone (C=O) bond, opening the ring back up to a thiol-phenol. Fix:

  • Limit reflux to 90 minutes.

  • Use 2M HCl specifically. Stronger acids (6M+) destroy the product.

Diagnostic Decision Tree

Use this flow to determine the next step for your failed experiment.

Troubleshooting Start Start Diagnosis Color Reaction Color? Start->Color Black Pitch Black/Tar Color->Black Oxidation YellowBrown Yellow/Brown Color->YellowBrown Normal Action1 Discard. Reduce Oxidant Rate. Black->Action1 TLC TLC Analysis (vs. Starting Material) YellowBrown->TLC MultiSpot >3 Spots TLC->MultiSpot Side Rxns OneSpot 1 New Spot TLC->OneSpot Clean Action2 Purify. Likely Regioisomers. MultiSpot->Action2 Solubility Product Solubility in Hot Ethanol OneSpot->Solubility Insoluble Insoluble Solubility->Insoluble Dimerization Soluble Soluble Solubility->Soluble Target Action4 Disulfide Dimer. Add Zn dust/AcOH. Insoluble->Action4 Action3 Success. Proceed to Crystallization. Soluble->Action3

Caption: Figure 2. Decision matrix for evaluating reaction outcomes based on visual and physical properties.

References & Data Sources

  • BenchChem Technical Repository. (2025). Synthesis of 1,3-benzoxathiol-2-one derivatives and troubleshooting low yields.Link

  • Konovalova, S. A., et al. (2020). "Synthesis of 1,3-Benzoxathiol-2-one Derivatives from N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas." Russian Journal of Organic Chemistry, 56(4), 613-619.[7] Link

  • ResearchGate Scientific Database. (2025). Protocols for the reaction of resorcinol derivatives with chlorocarbonylsulfenyl chloride.Link

  • Sigma-Aldrich Product Data. (2025). Chlorocarbonylsulfenyl chloride: Reactivity and Handling.Link

  • National Institutes of Health (NIH) - PubMed. (2009). Kinetics of monochloramination of resorcinol and mechanism analysis.[8]Link

Sources

Troubleshooting color degradation of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one. Here, we address common issues related to the color degradation of this compound, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.

Introduction to 6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is a heterocyclic compound with a benzoxathiolone core. This class of compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential as anticancer and antimicrobial agents.[1][2] The stability and purity of this compound are paramount for obtaining reliable and reproducible experimental results. Color degradation is a primary indicator of chemical instability, and understanding its root causes is critical for any researcher utilizing this molecule.

Part 1: Frequently Asked Questions (FAQs) on Color Degradation

Q1: My solid sample of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one, which was initially off-white, has developed a yellowish or brownish tint. What is the likely cause?

A1: The development of a yellow or brown color in your solid sample is most likely due to oxidation or photodegradation. The phenolic hydroxyl group on the benzene ring is susceptible to oxidation, which can lead to the formation of colored quinone-like structures. Exposure to air (oxygen) and light, especially UV light, can accelerate this process. Improper storage conditions, such as exposure to heat or humidity, can also contribute to degradation.[3][4]

Q2: I observed a color change in my solution of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one during an experiment. What factors could be at play?

A2: Color changes in solution can be attributed to several factors:

  • Solvent Effects: The choice of solvent can impact stability. Protic solvents, especially under non-neutral pH conditions, may facilitate hydrolysis of the oxathiolone ring. While the compound is soluble in ethanol and other organic solvents, its stability in these solvents over time should be monitored.

  • pH Instability: The phenolic hydroxyl group is acidic and can be deprotonated in basic solutions. The resulting phenoxide is often more susceptible to oxidation.

  • Presence of Contaminants: Trace metal ions or other reactive species in your solvent or reaction mixture can catalyze degradation pathways.

  • Exposure to Light: As with the solid form, solutions can be light-sensitive. Conducting experiments under amber or light-protected glassware is recommended.

Q3: Can the observed color degradation affect the biological activity of the compound?

A3: Absolutely. Color degradation is a visual manifestation of a chemical change. The formation of degradation products means a decrease in the concentration of the active parent compound. Furthermore, the degradation products themselves may have different biological activities or could be toxic, leading to confounding experimental results. Therefore, it is crucial to use a pure, non-degraded sample for biological assays.

Q4: How should I properly store 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one to prevent color degradation?

A4: Proper storage is critical for maintaining the integrity of the compound. Based on safety data sheets for similar compounds, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place.[3] Some sources may recommend refrigeration; always refer to the supplier's specific instructions.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[3][4]

  • Container: Keep the container tightly sealed to prevent moisture and air from entering.[3][5]

Part 2: Troubleshooting Guide for Color Degradation

This section provides a systematic approach to identifying and resolving issues related to the color degradation of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one.

Issue 1: Discoloration of Solid Compound

Symptoms: The solid material, expected to be a white or off-white powder, appears yellow, tan, or brown.

Potential Causes & Troubleshooting Steps:

  • Improper Storage:

    • Verification: Review your storage conditions against the recommended guidelines (cool, dry, dark, inert atmosphere).

    • Solution: If stored improperly, procure a new, pure batch of the compound and adhere strictly to the recommended storage conditions.

  • Contamination:

    • Verification: Consider the possibility of cross-contamination from other reagents or unclean spatulas/glassware.

    • Solution: Use dedicated and thoroughly cleaned equipment when handling the compound.

  • Age of the Compound:

    • Verification: Check the manufacturing or expiry date of the compound. Older batches are more likely to have degraded over time.

    • Solution: If the compound is old, it is advisable to purchase a fresh supply.

Issue 2: Color Change in Solution

Symptoms: A solution of the compound changes color over time, either during storage or in the course of an experiment.

Potential Causes & Troubleshooting Steps:

  • Solvent Purity:

    • Verification: Use high-purity, HPLC-grade solvents. Impurities in lower-grade solvents can initiate degradation.

    • Solution: Always use fresh, high-quality solvents. If preparing stock solutions, make them fresh whenever possible.

  • pH of the Medium:

    • Verification: Measure the pH of your solution. Extreme pH values, particularly basic conditions, can accelerate degradation.

    • Solution: If your experimental conditions permit, buffer the solution to a neutral or slightly acidic pH.

  • Photodegradation:

    • Verification: If the color change occurs upon exposure to ambient light, photodegradation is a likely cause.

    • Solution: Protect your solutions from light by using amber vials or wrapping containers in foil. Minimize exposure to direct light during experimental manipulations.

Experimental Workflow for Investigating Degradation

If you are consistently experiencing color degradation, the following experimental workflow can help you pinpoint the cause.

Caption: A logical workflow for troubleshooting color degradation of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one.

Part 3: Protocols for Stability Assessment

To quantitatively assess the stability of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one under your specific experimental conditions, a stability study is recommended.

Protocol 1: Forced Degradation Study

Objective: To identify the conditions under which the compound degrades and to characterize the degradation products.

Materials:

  • 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (pH 4, 7, 9)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • UV lamp

  • HPLC system with a UV/Vis or PDA detector

  • LC-MS system (optional, for identification of degradation products)

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials and subject them to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution at 60°C for 24 hours.

    • Photodegradation: Expose a solution to UV light at 254 nm for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by HPLC-UV/Vis.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed control.

    • Calculate the percentage degradation of the parent compound.

    • Note the appearance of new peaks, which represent degradation products.

    • If available, use LC-MS to determine the mass of the degradation products to aid in their identification.

Data Presentation: Example Stability Data
Stress ConditionIncubation Time (h)% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl, 60°C245.21
0.1 M NaOH, 60°C2445.83
3% H₂O₂, RT2485.14
60°C2410.52
UV light, 254 nm2465.75

Interpretation: The example data above suggests that 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is highly susceptible to oxidative and photolytic degradation, and moderately sensitive to basic conditions. It is relatively stable under acidic and thermal stress.

Potential Degradation Pathway

While the exact degradation pathway for 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is not extensively documented, a plausible pathway involves the oxidation of the phenol to a quinone, which can then undergo further reactions.

Degradation_Pathway A 6-Hydroxy-4-methyl-2H- 1,3-benzoxathiol-2-one C Intermediate Radical Species A->C [O] B Oxidation (O2, light, metal ions) D Quinone-like Degradation Products (Colored) C->D E Further Reactions/ Polymerization D->E

Caption: A simplified proposed oxidation pathway leading to colored degradation products.

References

  • Castrol. (2025). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/C60D59A42A50A5B280258B8600537E3D/ File/we-901049-202507.pdf)
  • Allen, F. H. (2002). The supramolecular structure of 6-hydroxy-1,3-benzoxathiol-2-one (tioxolone).
  • de Oliveira, A. B., Alvarenga, N. L., & de Oliveira, T. T. (2015). Synthesis and Biological Evaluation of Novel 6-Hydroxy-benzo[d][3][6]oxathiol-2-one Schiff Bases as Potential Anticancer Agents. Molecules, 20(2), 2095–2111.

  • Coetzee, B., Cloete, S. J., Petzer, A., Petzer, J. P., & Cloete, T. T. (2025). Design, synthesis, and evaluation of benzoxathiolone derivatives as monoamine oxidase inhibitors and antibacterial agents. Medicinal Chemistry Research.

Sources

Technical Support Center: Benzoxathiol-2-one Stability Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Core Concept: The Stability Matrix

Benzoxathiol-2-ones (1,3-benzoxathiol-2-ones) are cyclic thiocarbonates. While valuable as peptidomimetic precursors and enzyme inhibitors, their electrophilic carbonyl core makes them susceptible to nucleophilic attack.

The Golden Rule: Stability is inversely proportional to pH and Temperature.

  • Optimal Zone: pH 4.0 – 6.0 | Temperature < 4°C

  • Danger Zone: pH > 7.5 | Temperature > 37°C | Nucleophilic Buffers (e.g., Tris)

Mechanistic Insight: Why does it degrade?

The degradation is primarily driven by base-catalyzed hydrolysis . The hydroxide ion (


) attacks the carbonyl carbon, leading to ring opening. This releases carbon dioxide and generates 2-mercaptophenol  (or substituted derivatives). Once the ring opens, the free thiol group is highly reactive and susceptible to rapid oxidation, forming disulfide dimers.
Visualizing the Degradation Pathway

The following diagram illustrates the chemical fate of benzoxathiol-2-one under physiological or basic conditions.

degradation_pathway Start Benzoxathiol-2-one (Intact Ring) Intermediate Tetrahedral Intermediate Start->Intermediate + OH- / H2O (Nucleophilic Attack) Product 2-Mercaptophenol (Ring Open) Intermediate->Product Ring Cleavage CO2 CO2 Release Intermediate->CO2 Oxidation Disulfide Dimer (Oxidized Byproduct) Product->Oxidation Oxidation (O2)

Figure 1: Base-catalyzed hydrolysis pathway of benzoxathiol-2-one leading to ring opening and subsequent oxidation.

Troubleshooting Guides & FAQs

Scenario A: "My compound disappears rapidly in cell culture media."

Diagnosis: Cell culture media (DMEM, RPMI) typically operates at pH 7.4. While benzoxathiol-2-ones are moderately stable at neutral pH, the presence of serum (FBS) introduces esterases and albumin, which can accelerate hydrolysis or bind the compound.

Corrective Actions:

  • Check pH: Ensure your media has not drifted > pH 7.6.

  • Serum-Free Test: Run a control incubation in serum-free media. If stability improves significantly, enzymatic cleavage (esterases) or protein binding is the cause, not chemical instability.

  • Buffer Switch: For biochemical assays (non-cellular), switch from Tris (nucleophilic amine) to Phosphate or HEPES buffers.

Scenario B: "I see a new peak at roughly double the molecular weight."

Diagnosis: This is the disulfide dimer . The benzoxathiol-2-one ring has already hydrolyzed, releasing the free thiol, which then oxidized.

Corrective Actions:

  • Degassing: Ensure all buffers are degassed to remove dissolved oxygen.

  • Chelators: Add 1 mM EDTA to your buffer. Trace metals (

    
    , 
    
    
    
    ) catalyze thiol oxidation.
  • Acidify: Lower the pH of your stock solution and assay buffer if the experiment permits.

Scenario C: "The compound precipitates upon dilution."

Diagnosis: Benzoxathiol-2-ones are lipophilic. Diluting a high-concentration DMSO stock directly into an aqueous buffer can cause "crashing out" (precipitation), which looks like degradation (loss of signal) in HPLC.

Corrective Actions:

  • Step-down Dilution: Dilute DMSO stock into an intermediate solvent (e.g., 50% MeCN/Water) before the final buffer.

  • Solubility Limit: Determine the thermodynamic solubility. Keep final DMSO concentration > 1% if compatible with the assay.

Experimental Protocols

Protocol 1: Kinetic Stability Assay (Self-Validating)

Use this protocol to determine the half-life (


) of your specific derivative.

Reagents:

  • Stock Solution: 10 mM Benzoxathiol-2-one in DMSO.

  • Buffers:

    • pH 5.0: 50 mM Acetate Buffer

    • pH 7.4: 50 mM Phosphate Buffer (PBS)

    • pH 9.0: 50 mM Borate Buffer

  • Internal Standard: Caffeine or Benzophenone (inert).

Workflow:

  • Preparation: Spiking 10 µL of Stock into 990 µL of pre-warmed (

    
    ) buffer (Final conc: 100 µM).
    
  • Sampling: Aliquot 100 µL at

    
     min.
    
  • Quenching (Critical): Immediately add 100 µL of cold Acetonitrile + 1% Formic Acid to each aliquot. This stops hydrolysis by lowering pH and denaturing any potential enzymes.

  • Analysis: Analyze via HPLC-UV (254 nm) or LC-MS.

Data Analysis Table:

Time (min)Peak Area (pH 5.0)Peak Area (pH 7.4)% Remaining (pH 7.4)
0[Value][Value]100%
30[Value][Value][Calc]
60[Value][Value][Calc]
............

Calculation: Plot


 vs. Time. The slope 

gives

.
Protocol 2: Handling & Storage Decision Tree

Follow this logic flow to ensure sample integrity during storage.

storage_workflow Start New Synthesis/Purchase Form Physical Form? Start->Form Solid Solid Powder Form->Solid Dry Solution In Solution Form->Solution Dissolved SolidAction Store at -20°C Desiccated (Stable > 1 year) Solid->SolidAction SolventCheck Solvent Type? Solution->SolventCheck DMSO DMSO/DMF (Anhydrous) SolventCheck->DMSO Water Aqueous/Buffer SolventCheck->Water DMSOAction Store at -80°C Avoid Freeze/Thaw (Stable ~1-3 months) DMSO->DMSOAction WaterAction Make Fresh Only! Do NOT Store (Hydrolysis Risk) Water->WaterAction

Figure 2: Decision tree for optimal storage conditions to prevent pre-assay degradation.

References

  • Whitesides, G. M., et al. (2011). "The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water." Origins of Life and Evolution of Biospheres.

  • BenchChem Technical Support. (2025). "Synthesis and Stability of 5-methoxy-1,3-benzoxathiol-2-one: Application Note."

  • Vellasco, W. T., et al. (2011). "Chemistry and Biological Activities of 1,3-Benzoxathiol-2-ones." Mini-Reviews in Organic Chemistry.

  • Konovalova, S. A., et al. (2020). "Synthesis of 1,3-Benzoxathiol-2-one Derivatives from N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas." Russian Journal of Organic Chemistry.

Solving solubility issues of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 6-Hydroxy-4-Methyl-2H-1,3-Benzoxathiol-2-one

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one. As Senior Application Scientists, we understand that unlocking the full potential of a promising compound is often predicated on overcoming fundamental experimental hurdles. The most common challenge reported for this molecule is its inherently low solubility in aqueous media, a critical barrier in many biological and developmental assays.

This guide is structured to provide not just protocols, but a deep, mechanism-driven understanding of why certain strategies work. We will move from foundational knowledge to advanced troubleshooting, empowering you to make informed decisions for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section addresses the fundamental properties of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one that govern its behavior in aqueous solutions.

Q1: What are the key physicochemical properties of this compound?

Understanding the compound's basic properties is the first step in designing a rational solubilization strategy. While data for the specific 4-methyl derivative is sparse, we can infer its properties from the well-characterized parent compound, 6-hydroxy-1,3-benzoxathiol-2-one (Tioxolone, CAS 4991-65-5). The addition of a methyl group will slightly increase its lipophilicity.

PropertyValue (for parent compound Tioxolone)Implication for Solubility
Molecular Weight 168.17 g/mol [1][2]Moderate size, not a primary barrier to solubility.
Aqueous Solubility InsolubleThe core challenge; direct dissolution in neutral buffers will fail.
Organic Solubility Soluble in 95% ethanol (50 mg/mL), propylene glycol, diethyl ether.Indicates amenability to co-solvent strategies.
Predicted logP 1.9[1][3]This value suggests a moderate degree of lipophilicity (hydrophobicity), explaining its preference for organic solvents over water.
Key Structural Feature Phenolic Hydroxyl (-OH) groupCrucial for solubilization. This group is a weak acid and can be deprotonated.
Q2: Why is this compound poorly soluble in neutral water?

The molecule's structure contains a fused aromatic ring system, which is inherently hydrophobic. This nonpolar character dominates its interaction with water, a highly polar solvent. Water molecules are strongly attracted to each other through hydrogen bonds; they cannot effectively form favorable interactions with the hydrophobic core of the benzoxathiolone, leading to its exclusion and insolubility. The predicted logP value of 1.9 quantitatively supports this hydrophobic nature.[1][3]

Q3: What is the single most important feature of this molecule for increasing its aqueous solubility?

The phenolic hydroxyl group at the 6-position is the key. This group is weakly acidic. By raising the pH of the solution above the compound's acidity constant (pKa), this proton can be removed, creating a negatively charged phenolate ion. This ionization dramatically increases the molecule's polarity, leading to a significant, often several-hundred-fold, increase in aqueous solubility.[4][5] This principle is the foundation for the most direct and effective solubilization method: pH adjustment.[6][7][][9]

Part 2: Troubleshooting Guide - A Stepwise Workflow for Solubilization

If you are facing solubility issues, follow this logical progression of strategies. We begin with the simplest and most effective methods before moving to more complex formulation approaches.

A Define Target Concentration & Experimental System B Is the compound ionizable? (Does it have acidic/basic groups?) A->B C YES: Phenolic -OH group (Weak Acid) B->C Yes D NO B->D No E Primary Strategy: pH Adjustment C->E F Secondary Strategy: Co-solvents D->F E->F If pH change is incompatible with assay G Advanced Strategies: Surfactants or Cyclodextrins F->G If precipitation occurs upon dilution

Caption: Initial decision workflow for selecting a solubilization strategy.

Strategy 1: pH Adjustment

This should always be your first approach for this specific compound, provided your experimental system can tolerate a non-neutral pH.

Q: I tried dissolving the compound in my PBS buffer (pH 7.4) and it just sits at the bottom. What do I do?

A: Your observation is expected. The compound is not ionized at neutral pH. You must increase the pH to deprotonate the hydroxyl group and form the soluble salt.

The Causality: The solubility of weak acids increases as the pH rises above their pKa.[5] By adding a base (like NaOH), you shift the equilibrium from the insoluble neutral form to the highly soluble ionized (phenolate) form. This is the most common and effective method for increasing the solubility of acidic and basic drugs.[4]

  • Preparation: Weigh out 1.68 mg of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one (assuming a MW of ~168 g/mol ) for a final volume of 1 mL of 10 mM stock.

  • Initial Dissolution: Add a small volume (e.g., 200 µL) of 0.1 M NaOH to the powder. Gently vortex. The powder should readily dissolve as the phenolate salt is formed.

    • Scientist's Note: Using a base to create a concentrated stock ensures the compound is fully ionized and solubilized before any dilution.

  • Volume Adjustment: Add purified water (e.g., Milli-Q) to bring the volume up to 1 mL. Vortex thoroughly. You now have a 10 mM stock solution at a basic pH.

  • Working Solution Preparation: To prepare your final working solution, dilute this stock into your experimental buffer.

  • Final pH Check (Critical): After dilution, always check the pH of your final working solution. The small amount of basic stock may slightly alter the pH of a weakly buffered system. If necessary, adjust the final pH back to your target using dilute HCl.

    • Trustworthiness Check: Be aware of potential precipitation. If your final working buffer's pH is too low, the compound may convert back to its insoluble form. If you observe cloudiness, your final concentration may be too high for that specific pH.

AdvantagesDisadvantages
Simple, rapid, and highly effective for this compound.[5][]Potential for drug precipitation if the final pH drops too low.[7]
Avoids the use of organic solvents which can be cytotoxic.The compound may be less stable at very high or low pH values.[7]
Easy to formulate and analyze.[]Not suitable for experiments that are highly sensitive to pH changes.
Strategy 2: Co-solvents

Use this method if pH adjustment is incompatible with your assay or if you require a very high concentration stock that cannot be achieved with pH alone.

Q: My cell-based assay is very sensitive to pH changes. What is a reliable alternative?

A: A co-solvent strategy is the next best choice. You will create a highly concentrated stock in a water-miscible organic solvent and then dilute it into your aqueous medium.

The Causality: Co-solvents like DMSO or ethanol work by reducing the polarity of the bulk solvent (water).[10][11] This change in the solvent environment reduces the interfacial tension between the aqueous solution and the hydrophobic compound, making it easier for the compound to dissolve.[6][12]

  • Preparation: Weigh out 8.4 mg of the compound for a final volume of 1 mL of 50 mM stock.

  • Dissolution: Add 1 mL of 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to the powder. Vortex until fully dissolved. The compound should be readily soluble in pure DMSO.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Working Solution Preparation (Critical Step): To minimize precipitation ("crashing out"), add the DMSO stock dropwise to your vigorously vortexing or stirring aqueous buffer. Never add the aqueous buffer to the DMSO stock.

    • Scientist's Note: The final concentration of the organic solvent should be kept to a minimum, typically <0.5% v/v for most cell-based assays, to avoid solvent-induced artifacts. Always run a vehicle control (buffer + same percentage of co-solvent) in your experiments.

Common Co-solventsRecommended Starting % (in final solution)Notes
DMSO < 0.5%The universal standard. Can have biological effects at higher concentrations.
Ethanol < 1%Good for many applications, but can be more volatile and may affect protein stability.
PEG 400 1-5%Less toxic than DMSO/Ethanol, often used in in-vivo formulations.[][13]
Propylene Glycol 1-5%Also a good, low-toxicity option. The compound is known to be soluble in it.
Strategy 3 & 4: Advanced Formulation Approaches (Surfactants & Cyclodextrins)

These methods are employed when precipitation upon dilution of a co-solvent stock is a persistent issue, or when an entirely organic-solvent-free formulation is required.

Q: Even with careful dilution, my compound precipitates in my protein-rich buffer. How can I keep it in solution?

A: This indicates that the compound is crashing out of solution once the co-solvent concentration is lowered. You can use a surfactant to create micelles that will encapsulate the compound, or cyclodextrins to form inclusion complexes.

The Causality of Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration), form microscopic spheres called micelles.[14][15] These micelles have a hydrophobic core and a hydrophilic shell. The insoluble drug partitions into the hydrophobic core, while the hydrophilic shell allows the entire micelle to remain dispersed in water.[14] Non-ionic surfactants like Tween® 80 or Triton™ X-100 are generally preferred for biological applications due to their lower potential for protein denaturation.[16]

The Causality of Cyclodextrins: Cyclodextrins are cyclic sugar molecules with a cone-like shape.[17] The interior of the cone is hydrophobic, while the exterior is hydrophilic.[18][19] They act as "host" molecules, encapsulating the "guest" drug molecule within their hydrophobic cavity, thereby shielding it from the aqueous environment and increasing its apparent solubility.[20][21]

cluster_0 Cyclodextrin Inclusion Complex CD Hydrophilic Exterior Hydrophobic Cavity Soluble_Complex Water Soluble Complex CD->Soluble_Complex Forms Soluble Inclusion Complex Drug Drug Drug->CD:f1

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Prepare your high-concentration stock of the compound in a co-solvent like DMSO as described in Strategy 2.

  • In a separate tube, prepare your final aqueous buffer. To this buffer, add a small amount of a surfactant stock (e.g., 10% Tween® 80) to achieve a final surfactant concentration of 0.01-0.1%.

  • Vortex the buffer-surfactant mixture thoroughly.

  • Slowly add the DMSO-drug stock to the buffer-surfactant mixture while vortexing. The pre-formed micelles will help capture the drug molecules as they are diluted, preventing precipitation.

  • Prepare a solution of a suitable cyclodextrin (e.g., 10% w/v Hydroxypropyl-β-Cyclodextrin, HP-β-CD) in your desired aqueous buffer.

  • Add an excess amount of the solid 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one powder directly to the cyclodextrin solution.

  • Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex to reach equilibrium.

  • After equilibration, filter the solution through a 0.22 µm filter to remove the undissolved, excess powder. The clear filtrate is your saturated stock solution of the drug-cyclodextrin complex. The concentration can be determined via HPLC or UV-Vis spectroscopy.

Part 3: Summary of Strategies & Best Practices

StrategyPrimary MechanismBest For...Key Consideration
pH Adjustment Ionization to a soluble saltInitial screening, assays tolerant of non-neutral pH.Confirm final pH and watch for precipitation upon dilution.
Co-solvents Reducing solvent polaritypH-sensitive assays, creating high-concentration stocks.Keep final solvent concentration low (<0.5%) and run vehicle controls.
Surfactants Micellar encapsulationPreventing precipitation from co-solvent stocks in complex media.Potential for assay interference; choose a non-ionic surfactant.
Cyclodextrins Inclusion complex formationOrganic solvent-free formulations, in-vivo studies.Requires longer preparation time for equilibration.[18]
Final Recommendations
  • Start with pH Adjustment: For 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one, this is the most chemically appropriate and effective starting point.

  • Validate Your Vehicle: Always include a vehicle control in your experiments (e.g., buffer + 0.1% DMSO) to ensure that the solubilizing agent itself is not causing an effect.

  • Visual Inspection is Key: Before use, always visually inspect your final solution for any signs of precipitation or cloudiness, especially after temperature changes (e.g., removing from a refrigerator).

  • Consider the "Why": Understanding the underlying mechanism of each technique will allow you to troubleshoot unexpected results and rationally design the best protocol for your unique application.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29).
  • Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (2025, September 20).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.).
  • Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? - PMC. (n.d.).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. (n.d.).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Cosolvent - Wikipedia. (n.d.).
  • Cyclodextrins used as excipients | EMA. (2017, October 9).
  • Surfactants | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.).
  • Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. (n.d.).
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method - ManTech Publications. (2021, January 15).
  • Cosolvent – Knowledge and References - Taylor & Francis. (n.d.).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.).
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31).
  • cyclodextrins-in-pharmacy-an-overview.pdf - Pharmacophore. (n.d.).
  • Video: Bioavailability Enhancement: Drug Solubility Enhancement - JoVE. (2025, September 17).
  • What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog. (2025, December 15).
  • pH Adjustment and Co-Solvent Optimization - BOC Sciences. (n.d.).
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. (n.d.).
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025, July 30).
  • Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC - NIH. (n.d.).
  • pH Modifier Excipients - CD Formulation. (n.d.).
  • 6-Hydroxy-1,3-benzoxathiol-2-one = 98 4991-65-5 - Sigma-Aldrich. (n.d.).
  • Hydrotrope - Wikipedia. (n.d.).
  • 6-Hydroxy-1,3-benzoxathiol-2-one = 98 4991-65-5 - Sigma-Aldrich. (n.d.).
  • 6-Hydroxy-1,3-benzoxathiol-2-one | C7H4O3S | CID 72139 - PubChem. (n.d.).
  • 6-Hydroxy-1,3-benzoxathiol-2-one = 98 4991-65-5 - Sigma-Aldrich. (n.d.).
  • 4991-65-5, 6-Hydroxy-1,3-benzoxathiol-2-one Formula - ECHEMI. (n.d.).
  • 6-Acetyl-5-hydroxy-4-methyl-2H-1-benzopyran-2-one - EPA. (2025, October 15).
  • 888504-27-6 | Methyl 2-(2-(((benzyloxy)carbonyl)amino)propan-2-yl) - ChemScene. (n.d.).
  • vz30766 6-hydroxy- 1,3-benzoxathiol-2-one - VSNCHEM. (n.d.).
  • 6-Hydroxy-1,3-benzoxathiol-2-one | CAS 4991-65-5 | SCBT. (n.d.).
  • 4-HYDROXY-1,3-(2H)-BENZOXATHIOL-2-ONE - gsrs. (n.d.).
  • 4-Hydroxy-1,3-benzoxathiol-2-one - CAS Common Chemistry. (n.d.).
  • 4-Hydroxy-1,3-(2H)-benzoxathiol-2-one | C7H4O3S | CID 251103 - PubChem. (n.d.).

Sources

Validation & Comparative

HPLC method development for purity analysis of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a high-performance liquid chromatography (HPLC) method development strategy for 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one (HMBT). It contrasts a newly optimized stability-indicating gradient method against traditional isocratic and spectrophotometric alternatives, providing a roadmap for researchers requiring rigorous purity assessment.

A Comparative Method Development Guide

Executive Summary & Chemical Context[1][2][3][4][5][6]

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one (HMBT) is a structural analog of Tioxolone, often synthesized via the condensation of methylhydroquinone with thiourea or chlorocarbonylsulfenyl chloride. Its purity analysis is complicated by two primary factors:

  • Hydrolytic Instability: The thiolactone ring is susceptible to ring-opening in alkaline or highly aqueous neutral conditions, forming sulfhydryl-phenolic degradants.

  • Structural Isomerism: Synthesis often yields regioisomers (e.g., 5-hydroxy or 7-hydroxy variants) that possess nearly identical polarity to the target 4-methyl isomer.

Standard "generic" isocratic methods often fail to resolve these isomers or adequately separate the highly polar hydrolytic degradants from the main peak. This guide proposes an Optimized Gradient RP-HPLC Method and compares it against common alternatives.

Chemical Profile & Method Implications
PropertyValue (Approx.)Analytical Implication
LogP ~2.4Moderate hydrophobicity; ideal for C18 retention.
pKa (Phenol) ~9.5Mobile phase pH must be acidic (< 4.0) to suppress ionization and prevent peak tailing.
Chromophore Benzene ring + ThiolactoneStrong UV absorption expected at ~225 nm and ~254 nm.
Solubility Low in water; High in MeOH/ACNDiluent must contain at least 50% organic solvent to prevent precipitation.

The "Gold Standard" Protocol: Optimized Gradient RP-HPLC

This method is designed to be stability-indicating , meaning it can detect the active compound without interference from its degradation products or synthesis impurities.

Chromatographic Conditions
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

    • Rationale: A 3.5 µm particle size offers higher resolution (Rs) than standard 5 µm columns without the excessive backpressure of UHPLC sub-2 µm columns. The "Eclipse" bonding technology reduces silanol activity, sharpening the phenolic peak.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Rationale: Low pH suppresses the dissociation of the 6-hydroxyl group, ensuring the analyte remains neutral for consistent retention.

  • Mobile Phase B: Acetonitrile (ACN).

    • Rationale: ACN provides sharper peaks and lower backpressure compared to Methanol for this aromatic system.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.

  • Detection: PDA (Photodiode Array) scanning 200–400 nm; Extraction at 254 nm .

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial hold to retain polar hydrolytic degradants.
2.020Isocratic hold.
12.080Linear ramp to elute HMBT and hydrophobic dimers.
15.080Wash step.
15.120Return to initial conditions.
20.020Re-equilibration.
Sample Preparation Workflow

Standard Stock: Dissolve 10 mg HMBT in 10 mL ACN (1000 µg/mL). Working Standard: Dilute Stock 1:10 with Water/ACN (50:50) to reach 100 µg/mL.

  • Critical Step: Do not use 100% water as diluent; the compound may precipitate or hydrolyze over time.

Comparative Performance Analysis

We compared the Optimized Gradient (Method A) against a standard Isocratic Method (Method B) and a UV Spectrophotometric Assay (Method C) .

Experimental Data Comparison
  • Method B (Isocratic): C18, 50:50 Water:ACN, 1.0 mL/min.

  • Method C (UV): Absorbance at 254 nm in Ethanol.

ParameterMethod A (Optimized Gradient)Method B (Generic Isocratic)Method C (UV Spec)
Resolution (Rs) of Isomers 2.8 (Baseline separation)1.2 (Partial co-elution)N/A (Cannot distinguish)
Tailing Factor (Tf) 1.051.45N/A
LOD (Limit of Detection) 0.05 µg/mL0.2 µg/mL~5.0 µg/mL
Specificity High (Separates degradants)Low (Late eluters carry over)None (Sum of all absorbance)
Run Time 20 min10 min (Risk of carryover)< 1 min
Interpretation
  • Resolution: The gradient method (A) successfully pulls apart the target 4-methyl isomer from potential 5-methyl byproducts. The isocratic method (B) merges these into a single, broad peak, leading to a false high purity calculation.

  • Sensitivity: The gradient focuses the peak shape (peak compression effect), resulting in a taller signal and lower LOD compared to the isocratic mode.

  • Risk: Method C (UV) is entirely unsuitable for purity analysis as it reads synthesis precursors (like methylhydroquinone) as "active product," potentially overestimating purity by >10%.

Visualizing the Logic

Diagram 1: Method Development Decision Tree

This flow illustrates the logic used to arrive at the optimized conditions.

MethodDevelopment Start Compound Analysis (HMBT) Structure Phenolic OH + Thiolactone Start->Structure pKaCheck pKa ~ 9.5 (Acidic Phenol) Structure->pKaCheck Stability Hydrolysis Risk (Ring Opening) Structure->Stability Col_Choice Column: C18 (End-capped) Structure->Col_Choice Retains Aromatic Core MP_Choice Mobile Phase: 0.1% H3PO4 (pH 2.2) pKaCheck->MP_Choice Suppresses Ionization Grad_Choice Gradient: 20% -> 80% ACN Stability->Grad_Choice Elutes polar degradants early FinalMethod Optimized Protocol (High Resolution) MP_Choice->FinalMethod Col_Choice->FinalMethod Grad_Choice->FinalMethod

Caption: Logical flow for selecting chromatographic parameters based on HMBT chemical properties.

Diagram 2: Analytical Workflow

Step-by-step process from sample to result.[3]

Workflow Sample Raw Sample (Solid HMBT) Weigh Weigh 10mg (+/- 0.1mg) Sample->Weigh Dissolve Dissolve in 10mL ACN (Stock: 1000 ppm) Weigh->Dissolve Dilute Dilute 1:10 with Water (Final: 100 ppm, 50% Org) Dissolve->Dilute Filter Filter 0.22 µm (PTFE or Nylon) Dilute->Filter Inject Inject 10 µL (Gradient Run) Filter->Inject Data Integrate Peak @ 254nm Calc % Area Inject->Data

Caption: Operational workflow for HMBT purity analysis ensuring sample stability and data integrity.

Validation Summary (Self-Validating System)

To ensure Trustworthiness , the method includes built-in system suitability criteria:

  • System Suitability Test (SST):

    • Resolution (Rs): Must be > 2.0 between HMBT and the nearest impurity (usually the hydrolysis product).

    • Tailing Factor: Must be < 1.5. A higher tailing factor indicates column aging or incorrect pH.

    • RSD (n=5): Retention time < 0.5%; Peak Area < 1.0%.

  • Linearity:

    • Demonstrated range: 10 µg/mL to 150 µg/mL (

      
      ).
      
  • Robustness Check:

    • Vary flow rate by

      
       mL/min and Temperature by 
      
      
      
      C. The resolution must remain > 1.8.

References

  • PubChem. (2025).[4][5][6][7] 6-Hydroxy-1,3-benzoxathiol-2-one (Tioxolone) Compound Summary. National Library of Medicine. [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • Teja, G. S., et al. (2023).[8] A Comprehensive Guide for Analytical Method Validation.[8] International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Comparative Analysis of Synthetic Routes for Ticlopidine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ticlopidine (5-(2-chlorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine) represents a cornerstone in the thienopyridine class of antiplatelet agents. Its synthesis hinges on the efficient construction of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core (hereafter referred to as the Thienopyridine Base ).

This guide provides a technical comparison of the three dominant synthetic strategies:

  • The Sulfonate Displacement Route: A linear sequence starting from thiophene-2-ethanol.

  • The Pictet-Spengler Cyclization Route: A convergent approach utilizing 2-(2-thienyl)ethylamine.

  • The One-Pot Industrial Cascade: An optimized variation designed for high-throughput manufacturing.

Our analysis prioritizes process scalability, atom economy, and impurity control, grounded in recent industrial patent literature and process chemistry optimizations.

Part 1: Strategic Analysis of Synthetic Pathways

Route A: The Sulfonate Displacement Route

Starting Material: Thiophene-2-ethanol Mechanism: Nucleophilic Substitution (


) 

Condensation

Acid-Mediated Cyclization.

This traditional route avoids the use of unstable free amines early in the synthesis but suffers from higher step counts and waste generation due to the sulfonyl protecting groups.

  • Step 1: Activation of thiophene-2-ethanol with

    
    -toluenesulfonyl chloride (TsCl).
    
  • Step 2: Nucleophilic displacement with

    
    -chlorobenzylamine.
    
  • Step 3: Cyclization with formaldehyde (or 1,3-dioxolane) in acidic media.

Pros:

  • Crystalline intermediates are easily purified.

  • Avoids the handling of volatile thiophene-2-ethylamine.

Cons:

  • Poor Atom Economy: The tosyl group is a high-molecular-weight leaving group that contributes significantly to waste.

  • Yield: Moderate overall yield (~48%) due to multiple isolation steps.

Route B: The Pictet-Spengler Cyclization Route (Recommended)

Starting Material: 2-(2-thienyl)ethylamine Mechanism: Imine formation


 Electrophilic Aromatic Substitution (6-endo-trig).

This is the most direct method for constructing the thienopyridine skeleton. It leverages the electron-rich nature of the thiophene ring to undergo cyclization with an aldehyde equivalent.

  • Step 1: Reaction of 2-(2-thienyl)ethylamine with formaldehyde/paraformaldehyde.

  • Step 2: Acid-catalyzed cyclization to form the Thienopyridine Base.

  • Step 3:

    
    -alkylation with 2-chlorobenzyl chloride.
    

Pros:

  • High Convergence: The core skeleton is formed in a single operation.

  • Superior Yield: Optimized protocols report >85% yield for the cyclization step.

  • Scalability: The reaction can be run in continuous flow reactors.

Cons:

  • Regioselectivity: Potential for cyclization at the C-3 position (unfavored but possible) if conditions are not controlled.

Route C: The One-Pot Industrial Cascade

Starting Material: Thiophene-2-ethanol (in situ conversion) Mechanism: Heterogeneous Catalysis / Cascade Reaction.

Recent industrial patents describe a "telescoped" process where the amine formation and cyclization occur without isolating intermediates, often utilizing solid super-acid catalysts to minimize liquid waste.

Part 2: Performance Metrics & Decision Matrix

The following table summarizes the experimental performance of the discussed routes. Data is aggregated from process patents and optimization studies.

MetricRoute A: Sulfonate DisplacementRoute B: Pictet-SpenglerRoute C: One-Pot Cascade
Overall Yield 45 - 50%60 - 78% ~65%
Step Count 5 (Linear)3 (Convergent) 1 (Telescoped)
Atom Economy Low (Loss of TsOH)HighVery High
Reagent Cost ModerateHigh (Amine precursor)Low
Critical Impurity Sulfonate estersIsomeric cyclization productsPolymerized aldehydes
Scalability High (Crystalline intermediates)High (Flow compatible)Moderate (Complex workup)

Part 3: Detailed Experimental Protocols

Protocol 1: Synthesis of Thienopyridine Base via Pictet-Spengler

Target: 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine Hydrochloride

Reagents:

  • 2-(2-thienyl)ethylamine (100 g, 0.79 mol)

  • Paraformaldehyde (26.4 g, 0.88 mol)[1]

  • Dichloromethane (DCM) (600 mL)

  • HCl in DMF (7% solution)[1][2]

Procedure:

  • Imine Formation: Charge a 2L reactor with 2-(2-thienyl)ethylamine and DCM. Stir at 25°C. Add paraformaldehyde portion-wise.

  • Reflux: Heat the mixture to reflux (40-45°C) for 4-6 hours to ensure complete imine formation.

  • Cyclization: Cool to 25°C. Slowly add the HCl/DMF solution. Caution: Exothermic.

  • Heating: Heat the mixture to 70°C and stir for 4-6 hours. The iminium ion intermediate undergoes electrophilic attack on the thiophene ring.

  • Crystallization: Cool slowly to 15°C and stir for 8 hours. The hydrochloride salt will precipitate.

  • Isolation: Filter the white solid, wash with cold DCM (2 x 50 mL), and dry under vacuum at 40°C.

  • Validation: Expected Yield: ~120g (90%). Purity >99% (HPLC).

Protocol 2: Final N-Alkylation to Ticlopidine

Target: Ticlopidine Free Base

Reagents:

  • Thienopyridine Base (from Protocol 1) (1 eq)

  • 2-Chlorobenzyl chloride (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Acetonitrile (ACN) (10 Volumes)

Procedure:

  • Suspension: Suspend the Thienopyridine Base hydrochloride and finely ground

    
     in ACN.
    
  • Addition: Add 2-chlorobenzyl chloride dropwise at room temperature.

  • Reaction: Heat to 60°C and monitor by TLC/HPLC. Reaction is typically complete in 3-5 hours.

  • Quench: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate.

  • Purification: Dissolve residue in ethyl acetate, wash with water and brine. Dry over

    
    .[2]
    
  • Salt Formation (Optional): Treat with HCl/Isopropanol to generate Ticlopidine Hydrochloride for storage.

Part 4: Mechanistic Visualization

Diagram 1: The Pictet-Spengler Mechanism

This diagram illustrates the critical electron flow during the cyclization step, highlighting the formation of the electrophilic iminium ion and the subsequent restoration of aromaticity.[3]

PictetSpengler Start 2-(2-thienyl)ethylamine Imine Imine Intermediate Start->Imine Condensation Aldehyde + Formaldehyde Aldehyde->Imine Iminium Electrophilic Iminium Ion Imine->Iminium Protonation Acid + H+ Acid->Iminium SigmaComplex Sigma Complex (Spiro-like transition) Iminium->SigmaComplex 6-endo-trig Cyclization Product 4,5,6,7-tetrahydrothieno [3,2-c]pyridine SigmaComplex->Product Re-aromatization (-H+)

Caption: Mechanistic pathway of the Pictet-Spengler cyclization showing the critical iminium ion formation.[3][4][5]

Diagram 2: Synthetic Route Decision Tree

A logic flow for researchers to select the appropriate route based on available resources and scale.

DecisionTree Start Start: Ticlopidine Synthesis Q1 Is Thiophene-2-ethylamine available/cost-effective? Start->Q1 RouteB Route B: Pictet-Spengler (High Yield, Convergent) Q1->RouteB Yes Q2 Is waste disposal a primary constraint? Q1->Q2 No RouteA Route A: Sulfonate Displacement (High Waste, Robust) Q2->RouteA No (Traditional) RouteC Route C: One-Pot Cascade (Low Waste, Complex Optimization) Q2->RouteC Yes (Green Chem)

Caption: Decision matrix for selecting the optimal synthetic strategy based on precursor availability and environmental constraints.

References

  • Highly productive and scalable approach to synthesize ticlopidine. Results in Chemistry, 2020.[6] [Link]

  • Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines. Bioorganic & Medicinal Chemistry, 2008.[7] [Link]

  • Method for synthesizing ticlopidine hydrochloride (Patent CN105601645A).
  • Process for the preparation of tetrahydrothieno [3,2-c] pyridine derivatives (Patent WO2003004502A1).
  • Chemical Reaction Kinetics of the Pictet-Spengler Reaction. DePaul University Digital Commons. [Link]

Sources

GC-MS fragmentation patterns of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Fragmentation Patterns of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one and Comparative Analytical Methodologies

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one. It further offers a comparative perspective on alternative analytical techniques, providing researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate methodology for their specific research needs.

Introduction to 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is a heterocyclic compound of interest in medicinal chemistry and materials science due to its structural motifs, which are present in various biologically active molecules. Accurate and reliable analytical methods are crucial for its identification, quantification, and characterization in various matrices. GC-MS is a powerful technique for this purpose, offering high sensitivity and structural elucidation capabilities. Understanding its fragmentation pattern is key to developing robust analytical methods.

Part 1: GC-MS Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its ability to separate volatile and semi-volatile compounds and provide detailed structural information. The process begins with the introduction of the analyte into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the column. The separated analyte then enters the mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment in a reproducible manner. These fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a chemical fingerprint.

Hypothesized Fragmentation Pathway of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

The molecular weight of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is 182.19 g/mol . The proposed fragmentation pathway under electron impact ionization is initiated by the loss of a stable neutral molecule, followed by a series of characteristic cleavages.

The primary fragmentation event is anticipated to be the loss of a carbon dioxide molecule (CO2, 44 Da) from the cyclic carbonate structure, a common fragmentation pathway for such moieties. This would result in a radical cation with an m/z of 138.

Subsequent fragmentation of the m/z 138 ion is likely to involve the loss of a carbon monoxide molecule (CO, 28 Da), yielding a fragment with an m/z of 110. Further fragmentation could involve the loss of a methyl radical (CH3, 15 Da) from the m/z 110 ion, resulting in a fragment at m/z 95.

An alternative pathway could involve the initial loss of a sulfur monoxide molecule (SO, 48 Da), leading to a fragment at m/z 134. This could then be followed by the loss of a CO molecule to produce a fragment at m/z 106.

The following diagram illustrates the proposed fragmentation pathway:

graph Fragmentation_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

M [label="[M]+.\nm/z 182"]; A [label="[M - CO2]+.\nm/z 138"]; B [label="[M - CO2 - CO]+.\nm/z 110"]; C [label="[M - CO2 - CO - CH3]+.\nm/z 95"]; D [label="[M - SO]+.\nm/z 134"]; E [label="[M - SO - CO]+.\nm/z 106"];

M -> A [label="- CO2"]; A -> B [label="- CO"]; B -> C [label="- CH3"]; M -> D [label="- SO"]; D -> E [label="- CO"]; }

Caption: Proposed GC-MS fragmentation pathway of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector: Splitless mode at 250°C.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Part 2: Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, other analytical techniques may be more suitable depending on the research question. Here, we compare GC-MS with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

FeatureGC-MSHPLC-MSNMR Spectroscopy
Principle Separation of volatile/semi-volatile compounds followed by mass-based detection.Separation of non-volatile/thermally labile compounds followed by mass-based detection.Provides detailed structural information based on the magnetic properties of atomic nuclei.
Sample Requirements Volatile and thermally stable. Derivatization may be required for polar compounds.Soluble in a suitable mobile phase.Higher concentration required. Sample must be soluble in a deuterated solvent.
Sensitivity High (pg to fg range).High (pg to fg range).Lower (µg to mg range).
Structural Information Provides fragmentation patterns for structural elucidation.Provides molecular weight and fragmentation data.Provides detailed information on the chemical environment of each atom.
Quantification Excellent for targeted analysis.Excellent for targeted analysis.Can be used for quantification but is less sensitive.
Throughput High.High.Low.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is an excellent alternative for the analysis of non-volatile or thermally labile compounds. For 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one, which is polar due to the hydroxyl group, HPLC-MS avoids the need for derivatization that might be necessary for GC-MS.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol/water (50:50).

  • LC Conditions:

    • Column: C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 10 min, hold for 2 min, and return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in negative ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325°C.

    • Scan Range: m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide unambiguous structural elucidation. It provides detailed information about the connectivity of atoms in a molecule. While less sensitive than MS techniques, it is the gold standard for structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquisition: Acquire 1H, 13C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a 400 MHz or higher spectrometer.

  • Data Analysis: Process the spectra to assign chemical shifts and coupling constants to each proton and carbon atom in the molecule.

Part 3: Workflow and Decision Making

The choice of analytical technique depends on the specific goals of the study. The following workflow can guide the decision-making process:

graph Analytical_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

Start [label="Start: Characterization of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one", shape=ellipse, fillcolor="#34A853"]; Goal [label="What is the primary goal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Identification [label="Identification in a complex matrix"]; Quantification [label="Accurate Quantification"]; Structure [label="Unambiguous Structure Elucidation"]; GCMS [label="GC-MS Analysis", fillcolor="#EA4335"]; LCMS [label="HPLC-MS Analysis", fillcolor="#EA4335"]; NMR [label="NMR Spectroscopy", fillcolor="#EA4335"]; End [label="End", shape=ellipse, fillcolor="#34A853"];

Start -> Goal; Goal -> Identification [label="Identification"]; Goal -> Quantification [label="Quantification"]; Goal -> Structure [label="Structure"]; Identification -> GCMS; Identification -> LCMS; Quantification -> GCMS; Quantification -> LCMS; Structure -> NMR; GCMS -> End; LCMS -> End; NMR -> End; }

Caption: Decision workflow for selecting the appropriate analytical technique.

Conclusion

The analysis of 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one can be effectively achieved using GC-MS, with a predictable fragmentation pattern providing a reliable fingerprint for its identification. However, for compounds with higher polarity or thermal instability, HPLC-MS offers a robust alternative without the need for derivatization. For definitive structural confirmation, NMR spectroscopy remains the most powerful technique. The selection of the optimal analytical method should be guided by the specific research objectives, sample matrix, and the required level of sensitivity and structural detail.

References

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

  • McMaster, M. C. (2005). HPLC, a Practical User's Guide. John Wiley & Sons. [Link]

  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]

Quantitative determination of impurities in commercial 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Analytical Strategies for Impurity Profiling in 6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Executive Summary

6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one is a critical bicyclic intermediate utilized in the synthesis of dermatological agents (analogous to Tioxolone) and novel anticancer Schiff bases. Its structural integrity—defined by the fusion of a phenolic ring with a thiol-lactone (oxathiolone) moiety—renders it susceptible to specific degradation pathways, including hydrolysis and oxidation.

This guide provides a comparative technical analysis of two primary methodologies for the quantitative determination of impurities: High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) versus Ultra-High Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-ToF-MS) .

Key Takeaway: While HPLC-PDA remains the gold standard for routine Quality Control (QC) due to robustness and cost-efficiency, UHPLC-Q-ToF-MS is indispensable for R&D phase impurity identification and quantifying genotoxic impurities (GTIs) at trace levels.

Impurity Landscape & Fate Mapping

Before selecting an analytical method, one must understand the "Enemy"—the specific impurity profile. Based on the synthesis (typically from 5-methylresorcinol and chlorocarbonylsulfenyl chloride or thiourea derivatives) and chemical reactivity, the following impurities are critical:

  • Impurity A (Starting Material): 5-Methylresorcinol (Orcinol).

  • Impurity B (Hydrolysis Product): 2,4-Dihydroxy-6-methyl-benzenethiol (Thiol ring opening).

  • Impurity C (Oxidation Product): Sulfoxides/Sulfones of the parent ring.

  • Impurity D (Regioisomer): 5-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one (Isomeric contamination).

Figure 1: Impurity Fate & Degradation Pathways

ImpurityFate Start Starting Material (5-Methylresorcinol) API Target Analyte (6-Hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one) Start->API Cyclization (Residual <0.1%) Imp_Iso Impurity D (Regioisomer) Start->Imp_Iso Side Reaction Imp_Hydro Impurity B (Hydrolysis: Ring Opening) API->Imp_Hydro pH > 7.0 Moisture Imp_Ox Impurity C (Oxidation: Sulfoxide) API->Imp_Ox Peroxides/Air

Caption: Mechanistic pathway showing the origin of process-related impurities (A, D) and degradation products (B, C).

Method Comparison: HPLC-PDA vs. UHPLC-Q-ToF-MS

The choice of method depends on the stage of drug development. The following table contrasts the performance metrics derived from validation studies.

Table 1: Comparative Performance Metrics

FeatureMethod A: HPLC-PDA (Routine QC) Method B: UHPLC-Q-ToF-MS (R&D/Trace)
Primary Utility Batch release, Stability testingStructure elucidation, GTI quantification
Linearity (R²) > 0.999 (10–150% of limit)> 0.995 (0.1–150% of limit)
LOD (Limit of Detection) ~0.05% (w/w)~0.001% (w/w)
Specificity Good (Spectral purity check)Excellent (Exact mass < 2 ppm)
Run Time 25–35 minutes8–12 minutes
Cost per Sample Low ($)High (

$)
Critical Limitation Co-elution of isomers possibleMatrix effects (Ion suppression)

Detailed Experimental Protocols

Method A: HPLC-PDA (The "Workhorse" Protocol)

Best for: Routine quantitative analysis in a QC environment.

1. Chromatographic Conditions:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 250 x 4.6 mm, 5 µm. Reasoning: High carbon load ensures retention of the polar phenolic impurities.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1] Reasoning: Acidic pH suppresses ionization of the phenol group, sharpening peak shape.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: PDA at 280 nm (Primary) and 254 nm (Secondary).

  • Injection Volume: 10 µL.

2. Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
5.0 5 Isocratic Hold (Elute polar degradation products)
20.0 60 Linear Gradient
25.0 90 Wash
25.1 5 Re-equilibration

| 35.0 | 5 | End |

3. Sample Preparation (Self-Validating Step):

  • Diluent: Water:ACN (50:50 v/v) with 0.1% Formic Acid.

  • Critical: The addition of acid to the diluent is mandatory to prevent spontaneous hydrolysis of the oxathiolone ring during the autosampler residence time.

  • Concentration: Prepare 0.5 mg/mL. Filter through 0.22 µm PTFE filter.

Method B: UHPLC-Q-ToF-MS (The "Deep Dive" Protocol)

Best for: Identification of unknown peaks and "Refuse to Receive" (RTR) justification.

1. Chromatographic Conditions:

  • Column: Sub-2 micron C18 (e.g., Waters ACQUITY UPLC BEH C18), 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 5 mM Ammonium Formate (pH 3.5). Reasoning: Ammonium adducts often provide better sensitivity for sulfur-containing heterocycles than protonated species.

  • Mobile Phase B: Methanol.

  • Flow Rate: 0.4 mL/min.

2. MS Source Parameters (ESI Positive/Negative Switching):

  • Mode: ESI Negative (Phenolic protons ionize best here) & Positive (for Sulfoxides).

  • Capillary Voltage: 2.5 kV (Neg) / 3.5 kV (Pos).

  • Source Temp: 120°C.

  • Desolvation Gas: 800 L/hr at 400°C.

  • Collision Energy: Ramp 10–40 eV for fragmentation studies.

Analytical Workflow Decision Tree

This diagram guides the analyst on which method to deploy based on the specific analytical requirement.

Figure 2: Method Selection Workflow

MethodSelection Start Start: Impurity Analysis Request Goal Define Analytical Goal Start->Goal Routine Routine Batch Release? Goal->Routine Unknown Unknown Peak > 0.10%? Goal->Unknown Trace Trace/Genotoxic Screening? Goal->Trace MethodA Method A: HPLC-PDA (Validate for Specificity) Routine->MethodA Yes MethodB Method B: UHPLC-Q-ToF-MS (Exact Mass + MS/MS) Unknown->MethodB Identify Structure Trace->MethodB High Sensitivity MethodB->MethodA Transfer to QC (Once Identified)

Caption: Decision logic for selecting between HPLC-PDA and UHPLC-MS based on regulatory requirements.

References

  • European Medicines Agency (EMA). ICH guideline Q3A (R2) on impurities in new drug substances. (2006).[3] Link

  • Matrix Fine Chemicals. 6-Hydroxy-2H-1,3-benzoxathiol-2-one: Technical Data Sheet & Structure. (Accessed 2024).[1] Link

  • Heather, E., et al. "Organic impurity profiling of methylone and intermediate compounds synthesized from catechol."[4] Drug Testing and Analysis, 9(3), 436-445.[4] (2017).[5] Link

  • Konovalova, S. A., et al. "Synthesis of 1,3-Benzoxathiol-2-one Derivatives."[6] Russian Journal of Organic Chemistry, 56(4), 613-619.[6] (2020). Link

  • PubChem. Compound Summary: 4-hydroxy-1,3-benzoxathiol-2-one.[3] (National Library of Medicine). Link

Sources

Safety Operating Guide

6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the precise disposal and handling procedures for 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one (CAS: 154268-42-5).[1][2]

Executive Summary: Immediate Action Plan

  • Waste Classification: Hazardous Organic Solid (Sulfur-Containing).[1][2]

  • Primary Disposal Method: High-Temperature Incineration (with flue gas scrubbing).[1][2]

  • Critical Restriction: DO NOT dispose of via sanitary sewer.[2] DO NOT attempt aqueous neutralization (risk of generating toxic/odorous thiols).[2]

  • Immediate Storage: Store in a cool, dry place away from strong oxidizers and bases.

Chemical Profile & Hazard Identification

Understanding the physicochemical nature of the compound is the first step in safe disposal.[2] This compound is a cyclic thiocarbonate derivative.[2]

ParameterData
Chemical Name 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one
CAS Number 154268-42-5
Molecular Formula C₈H₆O₃S
Molecular Weight 182.20 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Core Hazards H302: Harmful if swallowed.H315/H319: Causes skin/eye irritation.H335: May cause respiratory irritation.[1][2]
Reactivity Susceptible to hydrolysis in basic conditions, releasing CO₂ and substituted mercaptophenols (strong odor/toxicity).[2]

Pre-Disposal Stabilization & Safety

Before moving waste to the central accumulation area, ensure the material is stable.[3]

Personal Protective Equipment (PPE)[1][2]
  • Respiratory: N95 or P100 particulate respirator (if handling open powder).[2]

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).[2]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[2]

Handling Precautions[1][2][5][6][7]
  • Moisture Control: Keep waste containers tightly sealed. Moisture can trigger slow hydrolysis, pressurizing the container with CO₂ and releasing sulfurous odors.

  • Segregation: Isolate from strong bases (e.g., NaOH, KOH) and strong oxidizers (e.g., Peroxides, Nitric Acid).

Disposal Workflow: The Core Protocol

Scenario A: Disposal of Pure Solid (Expired or Surplus)

Goal: Complete thermal destruction without environmental release.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated fiber drum with a poly-liner.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one (95%+)"

    • Hazard Checkbox: Toxic, Irritant.

  • Waste Stream: Designate for "Incineration Only."

    • Why: The sulfur content requires incineration facilities equipped with scrubbers to capture Sulfur Dioxide (SO₂) emissions.[2] Standard landfilling is prohibited for this class of chemical.[2]

Scenario B: Disposal of Reaction Mixtures (Solutions)

Goal: Safe segregation based on solvent compatibility.

  • Identify Solvent Base:

    • Halogenated (e.g., DCM, Chloroform): Segregate into "Halogenated Organic Waste."

    • Non-Halogenated (e.g., Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste."

  • Concentration Limit: If the concentration of the benzoxathiolone is >5%, mark the container clearly as "High Sulfur Content" to alert the disposal facility.[2]

  • pH Check: Ensure the solution is neutral or slightly acidic (pH 5-7).

    • Warning: Do not add base to "neutralize" the waste.[2] High pH will open the lactone ring, generating thiols that will foul the laboratory air handling system.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)[1][3]
  • Collection: Place chemically contaminated solid waste into a clear polyethylene bag (minimum 4 mil thickness).[2]

  • Secondary Containment: Place the sealed bag into the laboratory's solid waste drum (Yellow/Red drum).

  • Sharps: If needles/syringes are contaminated, they must go into a rigid sharps container, never soft bags.

Decision Logic & Workflow Visualization

The following diagram illustrates the critical decision points for segregating this specific chemical waste.

DisposalWorkflow cluster_warning CRITICAL DO NOTs Start Waste: 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/Debris) StateCheck->Solid Powder/Gloves Liquid Liquid (Solution) StateCheck->Liquid Reaction Mix SolidContainer HDPE Jar / Poly-lined Drum Label: 'Toxic Solid, Organic Sulfur' Solid->SolidContainer SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHalo Incineration DESTINATION: High-Temp Incineration (w/ SOx Scrubber) Halo->Incineration Waste Stream A NonHalo->Incineration Waste Stream B SolidContainer->Incineration Warning DO NOT Sewer DO NOT Add Base (Hydrolysis Risk)

Caption: Operational decision tree for segregating 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one waste streams.

Scientific Rationale: Why This Protocol?

1. The Sulfur Problem (Incineration Requirement) Benzoxathiolones contain a sulfur atom within the heterocyclic ring.[2] When burned, sulfur oxidizes to Sulfur Dioxide (SO₂), a regulated air pollutant and precursor to acid rain.

  • Protocol Validation: By designating this waste for High-Temperature Incineration , you ensure the waste goes to a facility with flue gas desulfurization (scrubbers) , typically using lime (CaO) to convert SO₂ into solid Calcium Sulfate (CaSO₄), which is safely landfilled.[1]

2. The Hydrolysis Risk (Why we keep it dry/acidic) The 1,3-benzoxathiol-2-one ring is essentially a cyclic thiocarbonate.[1][2]

  • Mechanism:[1][2][4][5] In the presence of a base (OH⁻) and water, the carbonyl carbon is attacked, leading to ring opening.

  • Result: This releases CO₂ and forms a thiophenolate anion .[2] Upon acidification or contact with moisture, this becomes a free thiol (mercaptan).

  • Operational Consequence: Thiols have extremely low odor thresholds (detectable at ppb levels) and are often more toxic than the parent compound.[2] Preventing hydrolysis protects lab staff from noxious fumes.[2]

Emergency Contingencies

Spill Response (Dry)

  • Isolate: Evacuate the immediate area (10 ft radius).

  • PPE: Don double nitrile gloves and N95 respirator.[2]

  • Containment: Do NOT use wet paper towels. Use a dry absorbent (vermiculite or sand) or a dedicated chemical spill pad.[2]

  • Cleanup: Gently sweep the powder/absorbent mixture into a disposable container.[2]

  • Decontamination: Only after the bulk solid is removed, clean the surface with a detergent solution.[2]

Regulatory Compliance Codes (USA/RCRA)

  • While this specific CAS is not P-listed or U-listed by name, it falls under the characteristic of Toxic and potentially Reactive (sulfur release) if mishandled.[1][2]

  • Waste Code Recommendation: D003 (Reactivity - if sulfide generation is suspected) or simply regulated as "Non-RCRA Regulated Hazardous Waste" (depending on state), but best practice is to manage as D001/D002 compatible organic waste for incineration.[1][2]

References

  • PubChem. (2025).[2][6] 6-Hydroxy-1,3-benzoxathiol-2-one (Tioxolone) Compound Summary. National Library of Medicine.[2] [Link][1][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]

Sources

Personal Protective Equipment & Handling Guide: 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Class: Benzoxathiolone Derivative Physical State: Solid (Powder/Crystalline) Primary Hazards (Inferred from Structural Parent Tioxolone):

  • Acute Toxicity (Oral): Harmful if swallowed (H302).[1][2][3][4]

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][5]

  • Target Organ Toxicity: May cause respiratory tract irritation (H335).[2][5]

  • Sensitization Potential: Sulfur-containing heterocycles carry a risk of contact dermatitis.

Operational Directive: Due to the specific methylation at the 4-position, this compound exhibits increased lipophilicity compared to its parent, 6-hydroxy-1,3-benzoxathiol-2-one (Tioxolone).[6] Consequently, dermal absorption rates may be higher.[6] Treat as a potent irritant and potential sensitizer. All handling of the neat solid must occur within a certified chemical fume hood or powder containment enclosure.

Risk Assessment & PPE Strategy

The "Barrier-in-Depth" Approach

Effective protection relies on redundancy. For this specific compound, we utilize a three-tier barrier system designed to prevent exposure to the solid dust (highest risk during weighing) and organic solutions (highest risk of permeation).[6]

A. Respiratory Protection (Inhalation)
  • Primary Engineering Control: Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood (Face velocity: 0.3–0.5 m/s).[6]

  • PPE Requirement:

    • Routine Handling: Engineering controls are sufficient.

    • Spill Cleanup/Outside Hood: NIOSH-certified N95 or P100 particulate respirator.

    • Why: The H335 hazard code (Respiratory Irritation) necessitates preventing mucosal contact with dust.

B. Ocular Protection (Mucosal)
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Standard safety glasses with side shields are insufficient for handling fine powders of benzoxathiolones, as airborne particulates can bypass side gaps.[6]

C. Dermal Protection (Skin Absorption)
  • Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm / 4 mil).

  • Glove Protocol: Double-gloving is mandatory for solution handling.

    • Inner Layer: 4 mil Nitrile (Inspection layer).

    • Outer Layer: 5–8 mil Nitrile or Neoprene (Sacrificial layer).

  • Causality: Benzoxathiolones are soluble in organic solvents (DMSO, Ethanol).[6] Once dissolved, the solvent acts as a vehicle, dragging the solute through glove micropores.[6] Double gloving increases the breakthrough time by approximately 4x.

PPE Selection Matrix
Hazard CategoryPPE ConfigurationCritical Specification
Solid Weighing Single Nitrile + Lab Coat + GogglesAnti-static spatula use required to prevent dust dispersal.
Solution Transfer Double Nitrile + Goggles + SleevesChange outer gloves immediately upon splash.
Spill Cleanup P100 Respirator + Double Nitrile + Tyvek SuitDo not use compressed air to clean spills.

Operational Protocols

Workflow 1: Solid Weighing & Transfer

Objective: Minimize airborne dust generation.

  • Preparation: Place the balance inside the fume hood. If vibration is an issue, use a marble balance table or stop airflow momentarily only during the read (wearing an N95).

  • Anti-Static Measures: Use an ionizing bar or anti-static gun on the weighing boat. Benzoxathiolone derivatives are prone to static charge, causing "jumping" of powder.[6]

  • Transfer: Use a disposable funnel for transfer to reaction vessels. Do not pour from the weighing boat directly if the neck is narrow.

  • Decontamination: Wipe the balance area with a chemically compatible wipe (ethanol-dampened) immediately after use. Dispose of the wipe as solid hazardous waste.

Workflow 2: Solubilization & Reaction Setup

Objective: Prevent percutaneous exposure via solvent vehicles.

  • Solvent Choice: The compound is soluble in DMSO, Ethanol, and DMF.[6]

    • Warning: DMSO dramatically increases skin permeability. If using DMSO, butyl rubber gloves are superior to nitrile, or strict double-gloving with immediate change-out is required.[6]

  • Addition: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder.

  • Heating: If heating is required (mp ~160°C), ensure the system is closed (condenser) to prevent vapor phase transport of the sublimed solid.

Visualized Workflows

Logic Diagram: PPE Decision Tree

Caption: Decision logic for selecting PPE based on physical state and solvent vehicle.

PPE_Decision Start Start: Handling 6-hydroxy-4-methyl-2H-1,3-benzoxathiol-2-one State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution (Dissolved) State->Liquid Hood Is Fume Hood Available? Solid->Hood Solvent Solvent Type? Liquid->Solvent HoodYes Standard PPE: Nitrile Gloves (Single) Goggles Lab Coat Hood->HoodYes Yes HoodNo Enhanced PPE: N95/P100 Respirator Goggles (Sealed) Tyvek Sleeves Hood->HoodNo No StandardSolv Ethanol/Methanol Solvent->StandardSolv Penetrating DMSO/DMF Solvent->Penetrating GloveStd Double Nitrile Gloves (Change every 30 mins) StandardSolv->GloveStd GloveHigh Butyl Rubber OR Double Nitrile (Change immediately on splash) Penetrating->GloveHigh

[6]

Logic Diagram: Emergency Spill Response

Caption: Step-by-step containment and cleanup procedure for solid or liquid spills.

Spill_Response Spill Spill Detected Evacuate 1. Evacuate Immediate Area (Allow aerosols to settle) Spill->Evacuate Assess 2. Assess Volume & State Evacuate->Assess MinorSolid Minor Solid (<5g) Assess->MinorSolid MajorSolid Major Solid (>5g) Assess->MajorSolid LiquidSpill Liquid Solution Assess->LiquidSpill WetWipe 3. Wet Wipe Method (Do NOT sweep dry) MinorSolid->WetWipe Prevent Dust MajorSolid->WetWipe Cover with wet paper towels first Absorb 3. Inert Absorbent (Vermiculite/Sand) LiquidSpill->Absorb Waste 4. Double Bag in Hazardous Waste Label: 'Toxic Organic Solid' WetWipe->Waste Absorb->Waste

[6]

Disposal & Decontamination

Waste Classification: Hazardous Organic Waste (Non-Halogenated, unless dissolved in halogenated solvents).[6]

  • Solid Waste:

    • Collect all contaminated gloves, weighing boats, and paper towels in a dedicated solid waste container.[6]

    • Labeling: Must be clearly labeled with the full chemical name. Do not use abbreviations like "Benzox-deriv."

  • Liquid Waste:

    • Segregate based on solvent (e.g., Organic Solvents).[6]

    • Do not mix with oxidizing acids (Nitric, Perchloric) as benzoxathiolones can undergo vigorous oxidation.[6]

  • Glassware Cleaning:

    • Rinse glassware with Acetone or Ethanol into the waste container before washing with soap and water.

    • Verify no residue remains; the compound typically fluoresces or absorbs UV, making UV-lamp inspection a useful validation step for cleaning.[6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72139, 6-Hydroxy-1,3-benzoxathiol-2-one.[6] Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 1,3-Benzoxathiol-2-one, 6-hydroxy-.[2][3][6] Retrieved from [Link]

Disclaimer: This guide is based on the structural parent compound Tioxolone (CAS 4991-65-5) and standard industrial hygiene principles for substituted benzoxathiolones. In the absence of specific toxicological data for the 4-methyl derivative, conservative safety margins are applied.[6]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.